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Benzo[b]thiophene, 2-iodo-6-methoxy-

Cat. No.: B190076
CAS No.: 183133-89-3
M. Wt: 290.12 g/mol
InChI Key: DOSIHRTURIDCQK-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2-iodo-6-methoxy-, also known as Benzo[b]thiophene, 2-iodo-6-methoxy-, is a useful research compound. Its molecular formula is C9H7IOS and its molecular weight is 290.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IOS B190076 Benzo[b]thiophene, 2-iodo-6-methoxy- CAS No. 183133-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSIHRTURIDCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzo[b]thiophene, 2-iodo-6-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophene, 2-iodo-6-methoxy-, with the CAS Number 183133-27-7, is a halogenated heterocyclic compound that serves as a crucial intermediate in organic synthesis. Its structure, featuring a benzothiophene core with a strategically placed iodine atom and a methoxy group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of the iodo group at the 2-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the methoxy group at the 6-position can influence the electronic properties and metabolic stability of derivative compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzo[b]thiophene, 2-iodo-6-methoxy- is presented in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for physical properties such as melting and boiling points are not widely reported in publicly available literature, reflecting its primary role as a synthetic intermediate rather than a final product.

PropertyValue
CAS Number 183133-27-7
Molecular Formula C₉H₇IOS
Molecular Weight 290.12 g/mol
IUPAC Name 2-iodo-6-methoxy-1-benzothiophene
Canonical SMILES COC1=CC2=C(C=C1)C(=CS2)I
Physical State Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis

The primary synthetic route to Benzo[b]thiophene, 2-iodo-6-methoxy- involves the direct iodination of 6-methoxybenzo[b]thiophene. This electrophilic substitution reaction targets the electron-rich 2-position of the benzothiophene ring system.

Synthesis of the Precursor: 6-Methoxybenzo[b]thiophene

A common method for the preparation of 6-methoxybenzo[b]thiophene is through the acid-catalyzed cyclization of 1-((2,2-diethoxy)ethylthio)-3-methoxybenzene.

Experimental Protocol:

  • A solution of 1-((2,2-diethoxy)ethylthio)-3-methoxybenzene (13.0 g, 0.051 mol) in dichloromethane (100 ml) is prepared.

  • This solution is added dropwise to a solution of boron trifluoride etherate (BF₃·Et₂O) (6.7 ml, 0.054 mol) in dichloromethane (1000 ml) at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred for 30 minutes.

  • The reaction is quenched by the addition of an aqueous sodium bicarbonate (NaHCO₃) solution, and the mixture is stirred until both phases become clear.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield a mixture of 6-methoxybenzo[b]thiophene and its 4-methoxy isomer.

  • Purification by vacuum distillation affords the desired 6-methoxybenzo[b]thiophene.

Iodination of 6-Methoxybenzo[b]thiophene

The following is a general procedure for the iodination of benzothiophenes, adapted for the synthesis of the title compound.

Experimental Protocol:

  • To a solution of 6-methoxybenzo[b]thiophene (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform, N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give pure Benzo[b]thiophene, 2-iodo-6-methoxy-.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group. The proton at the 3-position of the thiophene ring would likely appear as a singlet. The protons on the benzene ring would appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group protons would be a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the iodine atom (C2) would be shifted significantly upfield compared to the unsubstituted parent compound.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 290, corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable.

Applications in Research and Drug Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][] These compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][]

Benzo[b]thiophene, 2-iodo-6-methoxy- serves as a key intermediate in the synthesis of more elaborate benzothiophene derivatives. The C-I bond at the 2-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the facile introduction of various aryl, alkynyl, and vinyl groups, respectively, enabling the rapid generation of libraries of compounds for biological screening.

Logical Workflow for the Utility of Benzo[b]thiophene, 2-iodo-6-methoxy-

G cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Key Intermediate cluster_reactions Cross-Coupling Reactions cluster_products Derivative Products start 6-Methoxybenzo[b]thiophene iodination Iodination (e.g., NIS) start->iodination intermediate Benzo[b]thiophene, 2-iodo-6-methoxy- iodination->intermediate suzuki Suzuki Coupling (+ Boronic Acid/Ester) intermediate->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) intermediate->sonogashira heck Heck Coupling (+ Alkene) intermediate->heck other Other C-C & C-N Coupling Reactions intermediate->other pharma Pharmaceutical Leads suzuki->pharma materials Organic Materials suzuki->materials sonogashira->pharma sonogashira->materials heck->pharma heck->materials other->pharma other->materials

Caption: Synthetic utility of 2-iodo-6-methoxybenzo[b]thiophene.

Safety and Handling

Detailed toxicological data for Benzo[b]thiophene, 2-iodo-6-methoxy- is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Benzo[b]thiophene, 2-iodo-6-methoxy- is a valuable and versatile synthetic intermediate. Its preparation from readily available starting materials and the reactivity of the carbon-iodine bond make it an important tool for medicinal chemists and materials scientists. The ability to introduce a wide array of substituents at the 2-position through well-established cross-coupling chemistry allows for the systematic exploration of the chemical space around the benzothiophene core, facilitating the development of novel therapeutic agents and functional organic materials. Further research into the synthesis and applications of derivatives of this compound is likely to yield new and important discoveries.

References

Benzo[b]thiophene, 2-iodo-6-methoxy- structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Iodo-6-methoxybenzo[b]thiophene

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic core in medicinal chemistry and materials science. Recognized as a privileged structure, its derivatives exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] Several successful drugs, such as the selective estrogen receptor modulator Raloxifene and the asthma treatment Zileuton, are based on this moiety.[2]

This technical guide focuses on a specific derivative, 2-Iodo-6-methoxybenzo[b]thiophene (CAS No. 183133-89-3).[3][4] This compound is not typically an end-product but rather a crucial synthetic intermediate. The presence of an iodo group at the C2 position, a site known for its reactivity, makes it a versatile building block for constructing more complex molecules. The 6-methoxy group, an electron-donating substituent, modulates the electronic properties of the ring system, influencing its reactivity and the biological activity of its downstream products. This document provides a detailed overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of 2-Iodo-6-methoxybenzo[b]thiophene are summarized below. While extensive experimental data for this specific intermediate is not widely published, key properties can be identified from chemical databases.

PropertyValueSource
CAS Number 183133-89-3[3][4]
Molecular Formula C₉H₇IOS[5]
Molecular Weight 290.12 g/mol [5]
Canonical SMILES COC1=CC2=C(C=C1)SC(=C2)I
InChI Key Not Widely Available
Appearance Expected to be a solidInference
Storage Store at 4°C, protect from light[6]

Note: Some data, such as appearance and storage conditions, are inferred from structurally similar compounds like 2-iodobenzo[b]thiophene.

Synthesis and Reactivity

While specific literature detailing a high-yield synthesis exclusively for 2-iodo-6-methoxybenzo[b]thiophene is sparse, its preparation can be logically inferred from standard organometallic and electrophilic substitution reactions common for this class of heterocycles.

Synthetic Workflow

The most plausible synthetic route involves the direct iodination of the precursor, 6-methoxybenzo[b]thiophene. The benzo[b]thiophene ring system is susceptible to electrophilic substitution, preferentially at the C2 or C3 position. Reagents such as N-Iodosuccinimide (NIS) are commonly used for efficient and regioselective iodination of electron-rich aromatic systems.

SynthesisWorkflow Start 6-Methoxybenzo[b]thiophene Reaction Electrophilic Iodination Start->Reaction Precursor Reagent N-Iodosuccinimide (NIS) Solvent (e.g., DMF or TFA) Reagent->Reaction Reagent Product 2-Iodo-6-methoxybenzo[b]thiophene Reaction->Product Yields

Caption: A plausible workflow for the synthesis of 2-iodo-6-methoxybenzo[b]thiophene.

Experimental Protocol: Representative Iodination

The following is a generalized protocol for the iodination of a benzo[b]thiophene precursor, based on standard laboratory procedures. Researchers should optimize conditions for the specific substrate.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6-methoxybenzo[b]thiophene in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or trifluoroacetic acid (TFA).

  • Reaction: Cool the solution in an ice bath to 0°C. Add 1.1 equivalents of N-Iodosuccinimide (NIS) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, 2-iodo-6-methoxybenzo[b]thiophene.

Core Reactivity

The primary utility of 2-iodo-6-methoxybenzo[b]thiophene in synthetic chemistry stems from the reactivity of the carbon-iodine bond at the C2 position. This site is highly amenable to transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with aryl or alkyl boronic acids to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7][8]

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This reactivity allows for the strategic introduction of diverse functional groups and scaffolds, enabling the exploration of a wide chemical space during lead optimization.

Applications in Drug Development

The benzo[b]thiophene core is a cornerstone in the development of therapeutics for a multitude of diseases.[1][2] While 2-iodo-6-methoxybenzo[b]thiophene itself is not known to be a therapeutic agent, its role as a key intermediate is critical for the synthesis of biologically active molecules.

Role as a Versatile Building Block

The ability to functionalize the C2 position via cross-coupling makes this compound an invaluable synthon.[9] Medicinal chemists can use it to append various pharmacophores or fragments to the benzo[b]thiophene core to modulate biological activity, selectivity, and pharmacokinetic properties (ADME).

The diagram below illustrates how 2-iodo-6-methoxybenzo[b]thiophene can be used in a Suzuki coupling reaction—a common strategy in drug discovery—to generate a more complex, potentially bioactive molecule.

ReactivityDiagram cluster_start Starting Materials cluster_reagents Reaction Conditions Intermediate 2-Iodo-6-methoxy- benzo[b]thiophene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Intermediate->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product C2-Arylated Benzo[b]thiophene Derivative (Potential Drug Candidate) Catalyst->Product Suzuki Coupling Base Base (e.g., Na₂CO₃)

Caption: The role of 2-iodo-6-methoxybenzo[b]thiophene in Suzuki cross-coupling.

Therapeutic Potential of Derivatives

By using this intermediate, researchers can synthesize libraries of novel compounds for screening against various biological targets. Derivatives of benzo[b]thiophene have shown promise as:

  • Enzyme Inhibitors: Targeting kinases, cholinesterases, and other enzymes implicated in disease.[10][11]

  • Receptor Modulators: Interacting with receptors such as the estrogen receptor.

  • Antimicrobial and Antifungal Agents: The thiophene scaffold is a component of many compounds with activity against microbial pathogens.[9]

The methoxy group at the 6-position can also play a crucial role. It can form hydrogen bonds with biological targets and influence the molecule's metabolic stability and solubility, which are critical parameters for drug development.

Conclusion

2-Iodo-6-methoxybenzo[b]thiophene is a strategically important molecule for chemical and pharmaceutical research. While its direct biological activity is not the focus, its value as a functionalized building block is immense. Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of novel, complex, and potentially therapeutic benzo[b]thiophene derivatives. For researchers in drug discovery, this compound represents a key starting point for the rational design and development of next-generation medicines targeting a broad spectrum of diseases.

References

In-depth Technical Guide: 2-iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 183133-89-3[1][2]

This technical guide provides a comprehensive overview of 2-iodo-6-methoxybenzo[b]thiophene, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical properties, potential synthetic routes, and the broader context of its utility based on the known biological activities of the benzothiophene scaffold.

Chemical Properties and Data

While specific experimental data for 2-iodo-6-methoxybenzo[b]thiophene is not extensively available in the public domain, the following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 183133-89-3[1][2]
Molecular Formula C₉H₇IOSCalculated
Molecular Weight 290.12 g/mol Calculated
Synonyms Benzo[b]thiophene, 2-iodo-6-methoxy-[1][2]

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of 2-iodo-6-methoxybenzo[b]thiophene is not explicitly detailed in currently available literature. However, based on established methods for the synthesis of related benzothiophene derivatives, a plausible synthetic strategy can be proposed. This involves the iodination of the precursor, 6-methoxybenzo[b]thiophene.

Proposed Synthesis of 6-methoxybenzo[b]thiophene (Precursor)

A common method for the synthesis of substituted benzothiophenes involves the acid-catalyzed cyclization of precursor molecules. One documented procedure for a related compound involves the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid to yield a mixture of methoxy-2-(4-methoxyphenyl)benzo[b]thiophenes[3][4][5][6]. While not a direct synthesis of 6-methoxybenzo[b]thiophene, this illustrates a general approach.

A more direct, though still general, method involves the electrophilic cyclization of o-alkynyl thioanisoles[7].

Proposed Iodination of 6-methoxybenzo[b]thiophene

The introduction of an iodine atom at the 2-position of the benzothiophene ring is a key step. A relevant synthetic procedure has been described for the iodination of a related tetracyclic benzothiophene derivative. This method employs N-iodosuccinimide (NIS) as the iodinating agent.

Hypothetical Experimental Protocol for the Iodination of 6-methoxybenzo[b]thiophene:

  • Dissolution: Dissolve 6-methoxybenzo[b]thiophene (1 equivalent) in a suitable solvent such as trifluoroacetic acid.

  • Addition of Iodinating Agent: Add N-iodosuccinimide (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a period of approximately 4 hours.

  • Work-up and Purification: Following the reaction, the mixture would be subjected to a standard aqueous work-up, extraction with an organic solvent, and purification by column chromatography to isolate the desired 2-iodo-6-methoxybenzo[b]thiophene.

It is crucial to note that this is a proposed protocol based on the synthesis of a similar compound and would require optimization and experimental validation for the specific synthesis of 2-iodo-6-methoxybenzo[b]thiophene.

Reactivity and Potential Applications in Drug Development

The reactivity of 2-iodo-6-methoxybenzo[b]thiophene is largely dictated by the presence of the iodine atom at the 2-position of the benzothiophene core. This functional group makes the molecule a versatile intermediate for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Potential Cross-Coupling Reactions
  • Sonogashira Coupling: The carbon-iodine bond is susceptible to palladium-catalyzed coupling with terminal alkynes. This reaction would enable the introduction of a variety of alkyne-containing moieties, which could be crucial for modulating the biological activity of the resulting compounds. A study on a related iodinated tetracycle demonstrated the use of Sonogashira coupling to attach linkers, highlighting the feasibility of this approach[8].

  • Heck Coupling: This reaction would allow for the coupling of the 2-iodobenzothiophene with alkenes, providing another avenue for structural diversification and the synthesis of novel drug candidates.

The following diagram illustrates the potential synthetic utility of 2-iodo-6-methoxybenzo[b]thiophene as a building block in palladium-catalyzed cross-coupling reactions.

G 2-iodo-6-methoxybenzo[b]thiophene 2-iodo-6-methoxybenzo[b]thiophene Sonogashira Product Sonogashira Product 2-iodo-6-methoxybenzo[b]thiophene->Sonogashira Product Sonogashira Coupling (Pd catalyst, Cu co-catalyst) Heck Product Heck Product 2-iodo-6-methoxybenzo[b]thiophene->Heck Product Heck Coupling (Pd catalyst) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Product Alkene Alkene Alkene->Heck Product

Fig. 1: Potential Cross-Coupling Reactions
Biological Context and Therapeutic Potential

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds. Derivatives of benzothiophene have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Many benzothiophene derivatives have shown promise as inhibitors of various kinases, which are key targets in cancer therapy.

  • Anti-inflammatory Agents: The benzothiophene core is present in compounds with anti-inflammatory properties.

  • Neuroprotective Agents: There is growing interest in the potential of benzothiophene derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. Thiophene-based ligands have been developed to selectively detect amyloid-β (Aβ) pathology[9].

Given this context, 2-iodo-6-methoxybenzo[b]thiophene represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications in these and other disease areas. The ability to functionalize the 2-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.

The following workflow illustrates a generalized approach to utilizing 2-iodo-6-methoxybenzo[b]thiophene in a drug discovery program.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization Precursor 6-methoxybenzo[b]thiophene Target 2-iodo-6-methoxy- benzo[b]thiophene Precursor->Target Iodination Library Library of Analogs Target->Library Cross-Coupling Reactions Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead Preclinical Preclinical Studies Lead->Preclinical Further Development

Fig. 2: Drug Discovery Workflow

Conclusion

2-Iodo-6-methoxybenzo[b]thiophene is a valuable synthetic intermediate with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is limited, its structural features, particularly the reactive iodine atom, make it an ideal starting material for the generation of diverse libraries of novel benzothiophene derivatives. The established biological importance of the benzothiophene scaffold provides a strong rationale for the further investigation and utilization of this compound in the development of new therapeutic agents. Future research efforts should focus on the experimental validation of the proposed synthetic routes and the exploration of the biological activities of its derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2-iodo-6-methoxybenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication.

Introduction

Benzo[b]thiophenes are a significant class of sulfur-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional organic materials. The introduction of an iodine atom at the 2-position of the 6-methoxybenzo[b]thiophene scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecular architectures. This guide outlines a two-step synthetic approach, commencing with the preparation of 6-methoxybenzo[b]thiophene followed by its regioselective iodination.

Synthetic Pathway Overview

The synthesis of 2-iodo-6-methoxybenzo[b]thiophene is proposed to proceed via a two-step sequence:

  • Synthesis of 6-methoxybenzo[b]thiophene: Cyclization of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene using a Lewis acid catalyst.

  • Iodination of 6-methoxybenzo[b]thiophene: Electrophilic substitution at the 2-position of the benzothiophene ring using an iodinating agent.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6-methoxybenzo[b]thiophene cluster_step2 Step 2: Iodination A 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene B 6-methoxybenzo[b]thiophene A->B BF3.Et2O, CH2Cl2, rt C 6-methoxybenzo[b]thiophene D 2-iodo-6-methoxybenzo[b]thiophene C->D N-Iodosuccinimide (NIS), Acetonitrile, rt

Figure 1: Proposed two-step synthesis of 2-iodo-6-methoxybenzo[b]thiophene.

Experimental Protocols

Step 1: Synthesis of 6-methoxybenzo[b]thiophene

This protocol is adapted from a known procedure for the preparation of 6-methoxybenzo[b]thiophene.[1]

Reaction Scheme:

step1_reaction reactant 1-[(2,2-diethoxy)ethylthio]- 3-methoxybenzene product 6-methoxybenzo[b]thiophene reactant->product BF3.Et2O, CH2Cl2, rt

Figure 2: Cyclization to form 6-methoxybenzo[b]thiophene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene270.4013.00.051
Boron trifluoride diethyl etherate (BF3.Et2O)141.937.66 (6.7 mL)0.054
Dichloromethane (CH2Cl2)84.93--
Saturated aqueous NaHCO3 solution---
Anhydrous Sodium Sulfate (Na2SO4)142.04--

Procedure:

  • Under a nitrogen atmosphere, a solution of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene (13.0 g, 0.051 mol) in CH2Cl2 (100 ml) is added dropwise to a solution of BF3.Et2O (6.7 ml, 0.054 mol) in CH2Cl2 (1000 ml) at room temperature.[1]

  • The reaction mixture is stirred for 30 minutes.[1]

  • The reaction is quenched by the addition of a saturated aqueous NaHCO3 solution, and the mixture is stirred until both phases become clear.[1]

  • The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.[1]

  • The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield a dark brown oil.[1]

  • The crude product is purified by vacuum distillation (bp = 65-70 °C at 0.3 mmHg) to afford 6-methoxybenzo[b]thiophene as a pale yellow oil.[1]

Quantitative Data:

ProductYield (g)Yield (%)Purity (Regioisomeric Ratio)
6- and 4-methoxybenzo[b]thiophene mix8.68~93%~10:1
Purified 6-methoxybenzo[b]thiophene5.58~60%Major isomer

Spectroscopic Data for 6-methoxybenzo[b]thiophene (Major Isomer):

  • ¹H NMR (CDCl₃): δ 3.85 (3H, s, -OCH₃), 6.98 (1H, dd, J=4.5, H5), 7.23 (2H, s, H2, H3), 7.35 (1H, d, J=1.5, H7), 7.68 (1H, d, J=4.5, H4).[1]

Step 2: Iodination of 6-methoxybenzo[b]thiophene

This proposed protocol is based on general methods for the iodination of electron-rich heteroaromatic compounds using N-iodosuccinimide (NIS). The methoxy group at the 6-position activates the benzothiophene ring, and electrophilic substitution is expected to occur preferentially at the 2-position.

Reaction Scheme:

step2_reaction reactant 6-methoxybenzo[b]thiophene product 2-iodo-6-methoxybenzo[b]thiophene reactant->product N-Iodosuccinimide (NIS), Acetonitrile, rt

Figure 3: Iodination of 6-methoxybenzo[b]thiophene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Stoichiometry
6-methoxybenzo[b]thiophene164.225.580.0341.0
N-Iodosuccinimide (NIS)224.988.030.03571.05
Acetonitrile41.05---
Saturated aqueous Na2S2O3 solution----
Brine----
Anhydrous Magnesium Sulfate (MgSO4)120.37---

Procedure:

  • To a solution of 6-methoxybenzo[b]thiophene (5.58 g, 0.034 mol) in acetonitrile (150 mL) is added N-iodosuccinimide (8.03 g, 0.0357 mol) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed successively with saturated aqueous Na2S2O3 solution (2 x 50 mL) to remove any unreacted iodine, and brine (50 mL).

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-iodo-6-methoxybenzo[b]thiophene.

Expected Quantitative Data:

ProductExpected Yield (%)
2-iodo-6-methoxybenzo[b]thiophene>90%

Note: The yield is an estimation based on similar iodination reactions of electron-rich heterocycles.

Conclusion

The synthesis of 2-iodo-6-methoxybenzo[b]thiophene can be efficiently achieved through a two-step process involving the cyclization of a substituted thiophenol derivative to form the benzothiophene core, followed by a regioselective iodination. The provided experimental protocols offer a clear and detailed guide for researchers in the field. The resulting product is a versatile intermediate for the development of novel compounds with potential applications in pharmaceuticals and materials science. Further optimization of reaction conditions may be possible to improve yields and purity.

References

In-Depth Technical Guide to the Spectroscopic Data of 2-iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-iodo-6-methoxybenzo[b]thiophene is a halogenated and methoxy-substituted derivative of the benzo[b]thiophene heterocyclic system. The benzo[b]thiophene core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an iodine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a potentially valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science. The 6-methoxy group can also influence the electronic properties and biological activity of the molecule.

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 2-iodo-6-methoxybenzo[b]thiophene, including its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) data. A plausible experimental protocol for its synthesis is also described, along with a workflow diagram.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the known spectral properties of 6-methoxybenzo[b]thiophene, 2-iodobenzo[b]thiophene, and general substituent effects in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-iodo-6-methoxybenzo[b]thiophene

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~ 7.6s-
H-4~ 7.6d~ 8.8
H-5~ 6.9dd~ 8.8, 2.4
H-7~ 7.3d~ 2.4
-OCH₃~ 3.9s-

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for 2-iodo-6-methoxybenzo[b]thiophene

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 85
C-3~ 130
C-3a~ 142
C-4~ 124
C-5~ 115
C-6~ 158
C-7~ 105
C-7a~ 135
-OCH₃~ 56

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for 2-iodo-6-methoxybenzo[b]thiophene

Wavenumber (cm⁻¹)Vibration Type
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch (-OCH₃)
~ 1600, 1480Aromatic C=C stretch
~ 1250Aryl C-O stretch (asymmetric)
~ 1030Aryl C-O stretch (symmetric)
~ 850 - 800C-H out-of-plane bending
~ 700 - 600C-S stretch
~ 600 - 500C-I stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Fragmentation Pattern for 2-iodo-6-methoxybenzo[b]thiophene

m/zProposed Fragment
290[M]⁺ (Molecular ion)
163[M - I]⁺
148[M - I - CH₃]⁺
120[M - I - CH₃ - CO]⁺
127[I]⁺

Experimental Protocol: Synthesis of 2-iodo-6-methoxybenzo[b]thiophene

This section outlines a plausible method for the synthesis of 2-iodo-6-methoxybenzo[b]thiophene via electrophilic iodination of 6-methoxybenzo[b]thiophene.

Materials:

  • 6-methoxybenzo[b]thiophene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 6-methoxybenzo[b]thiophene (1.0 eq) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Extract the mixture with dichloromethane (3 x volume of acetonitrile).

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure 2-iodo-6-methoxybenzo[b]thiophene.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-iodo-6-methoxybenzo[b]thiophene.

Synthesis_Workflow reagent N-Iodosuccinimide (NIS) Acetonitrile product 2-iodo-6-methoxybenzo[b]thiophene reagent->product start 6-methoxybenzo[b]thiophene start->product Iodination

Caption: Proposed synthesis of 2-iodo-6-methoxybenzo[b]thiophene.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-iodo-6-methoxybenzo[b]thiophene, a compound of interest for synthetic and medicinal chemistry. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although predicted, offer a valuable reference for the identification and characterization of this molecule. The detailed experimental protocol for its synthesis provides a practical starting point for researchers aiming to prepare this compound for further investigation. The availability of this data and synthetic methodology is anticipated to facilitate the exploration of 2-iodo-6-methoxybenzo[b]thiophene and its derivatives in various scientific disciplines.

1H NMR spectrum of 2-iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-iodo-6-methoxybenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated . Due to the limited availability of experimentally recorded spectra for this specific molecule in the public domain, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally related compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted 1H NMR Data

The chemical shifts (δ), coupling constants (J), and multiplicities of the protons in 2-iodo-6-methoxybenzo[b]thiophene are influenced by the electronic effects of the iodo and methoxy substituents, as well as the inherent properties of the benzo[b]thiophene ring system. The predicted data is summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.5s-1H
H-7~7.6d~8.81H
H-5~7.0dd~8.8, ~2.41H
H-4~7.3d~2.41H
-OCH3~3.9s-3H

Note: Predicted values are based on analysis of substituent effects on the benzo[b]thiophene scaffold. Actual experimental values may vary slightly.

Experimental Protocols

A general protocol for obtaining the 1H NMR spectrum of a small organic molecule like 2-iodo-6-methoxybenzo[b]thiophene is detailed below.

Sample Preparation
  • Sample Quantity : Weigh approximately 5-25 mg of the solid 2-iodo-6-methoxybenzo[b]thiophene.[1][2]

  • Solvent Selection : Choose a suitable deuterated solvent that will fully dissolve the sample.[1][3] Common choices for compounds of this type include deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[1]

  • Dissolution : In a small, clean, and dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Filtration (if necessary) : If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube : Carefully transfer the clear solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional) : If precise chemical shift referencing is required, a small amount of a reference standard such as tetramethylsilane (TMS) can be added.[3] However, modern NMR instruments can often reference the residual solvent peak.[3]

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

1H NMR Data Acquisition
  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3] The magnetic field homogeneity will then be optimized through a process called shimming.[1]

  • Acquisition Parameters : Set up a standard 1D proton NMR experiment. Typical parameters include:

    • Pulse Angle : 30-90 degrees

    • Acquisition Time : 1-2 seconds

    • Relaxation Delay : 1-5 seconds

    • Number of Scans : 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Processing : After data acquisition, the free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and integrated. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Visualizations

Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of 2-iodo-6-methoxybenzo[b]thiophene with the protons labeled for NMR assignment.

cluster_mol C1 C C2 C C1->C2 I I C1->I C3 C C2->C3 H3 H C2->H3 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C7 C C6->C7 O O C6->O C7->C8 H7 H C7->H7 S S C8->S S->C1 CH3 CH3 O->CH3

Caption: Molecular structure of 2-iodo-6-methoxybenzo[b]thiophene with proton labeling.

Experimental Workflow for 1H NMR Analysis

This diagram outlines the key steps involved in the 1H NMR analysis of 2-iodo-6-methoxybenzo[b]thiophene.

cluster_workflow Experimental Workflow A Sample Preparation (5-25 mg in ~0.6 mL CDCl3) B Transfer to NMR Tube A->B C Instrument Setup (Locking and Shimming) B->C D 1D Proton NMR Acquisition (Standard Pulse Sequence) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Integration, Peak Picking, Assignment) E->F

Caption: Workflow for 1H NMR analysis.

References

An In-depth Technical Guide to the 13C NMR of 2-iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C NMR spectrum of 2-iodo-6-methoxybenzo[b]thiophene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a comprehensive prediction of its 13C NMR chemical shifts based on established substituent effects on the benzo[b]thiophene scaffold. Additionally, a plausible synthetic protocol is outlined.

Predicted 13C NMR Data

The 13C NMR chemical shifts for 2-iodo-6-methoxybenzo[b]thiophene have been estimated by utilizing the known spectrum of the parent benzo[b]thiophene molecule and applying substituent chemical shift (SCS) effects for iodo and methoxy groups derived from analogous aromatic systems. These predicted values provide a valuable reference for the identification and characterization of this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C2~85.0
C3~130.0
C3a~140.5
C4~124.5
C5~115.0
C6~158.0
C7~105.0
C7a~135.0
-OCH3~55.5

Disclaimer: The chemical shift values presented are predictive and are intended for guidance. Actual experimental values may vary based on solvent and experimental conditions.

Molecular Structure and Numbering

The following diagram illustrates the chemical structure of 2-iodo-6-methoxybenzo[b]thiophene with the IUPAC numbering system used for the assignment of the 13C NMR signals.

molecular_structure cluster_benzo cluster_thiophene cluster_substituents C7a C7a C7 C7 C7a->C7 C3a C3a C3a->C7a C3 C3 C3a->C3 C4 C4 C4->C3a C5 C5 C5->C4 C6 C6 C6->C5 OCH3 OCH3 C6->OCH3 C7->C6 S1 S S1->C7a C2 C2 C2->S1 I I C2->I C3->C2 synthesis_workflow start Start with 1-((2,2-diethoxyethyl)thio)-4-methoxybenzene reaction Dissolve in dichloromethane (CH2Cl2) start->reaction acid_addition Add Boron Trifluoride Etherate (BF3·OEt2) dropwise at room temperature reaction->acid_addition stirring Stir for 30 minutes acid_addition->stirring quench Quench with aqueous Sodium Bicarbonate (NaHCO3) stirring->quench extraction Extract with CH2Cl2 quench->extraction drying Dry organic phase over Sodium Sulfate (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by vacuum distillation concentration->purification product Obtain 6-methoxybenzo[b]thiophene purification->product

Crystal Structure of 2-iodo-6-methoxy-benzothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic structure of 2-iodo-6-methoxy-benzothiophene derivatives. While specific crystallographic data for 2-iodo-6-methoxy-benzothiophene (CAS 183133-89-3) is not publicly available in the searched literature, this document outlines the general experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of closely related benzothiophene compounds. The provided data tables are based on a representative benzothiophene derivative to illustrate the expected structural parameters.

Introduction

Benzothiophene and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional materials. The introduction of iodine and methoxy substituents onto the benzothiophene scaffold can significantly influence the molecule's physicochemical properties, including its solid-state packing, which is crucial for drug development and materials science. Understanding the precise three-dimensional arrangement of atoms in the crystal lattice through single-crystal X-ray diffraction is therefore of paramount importance.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystallographic analysis of 2-iodo-6-methoxy-benzothiophene derivatives, compiled from established procedures for similar compounds.

Synthesis of 2-iodo-6-methoxy-benzothiophene

The synthesis of 2-iodo-6-methoxy-benzothiophene can be approached through various synthetic routes. A common strategy involves the electrophilic cyclization of a suitably substituted precursor. One potential pathway is the cyclization of an o-alkynyl thioanisole derivative.

General Synthetic Protocol:

  • Precursor Synthesis: A substituted o-alkynyl thioanisole is synthesized. For the target molecule, this would likely involve a starting material with a methoxy group at the appropriate position on the aromatic ring.

  • Electrophilic Cyclization: The o-alkynyl thioanisole is treated with an electrophilic iodine source, such as iodine monochloride (ICl) or a combination of I2 and an oxidizing agent, in a suitable organic solvent.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted with an organic solvent. The combined organic layers are then dried and concentrated. The final product is purified by column chromatography on silica gel to yield the 2-iodo-6-methoxy-benzothiophene.

Single-Crystal Growth

The formation of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

General Protocol for Crystal Growth:

  • Solvent Selection: A range of solvents and solvent mixtures are screened to find a system in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent system. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container containing a second solvent (the "anti-solvent") in which the compound is poorly soluble but miscible with the first solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Selection: Once crystals have formed, a suitable single crystal is carefully selected under a microscope for X-ray diffraction analysis. An ideal crystal should be well-formed with sharp edges and no visible defects.[1]

Single-Crystal X-ray Diffraction Analysis

The selected single crystal is mounted on a diffractometer to collect the diffraction data.

General Data Collection and Structure Refinement Protocol:

  • Data Collection: The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[2] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector).[2][3] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots.[2] These intensities are then corrected for various factors, such as Lorentz and polarization effects, and an absorption correction is applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Data Presentation

As specific crystallographic data for 2-iodo-6-methoxy-benzothiophene is not available, the following tables present illustrative data from a related benzothiophene derivative to provide an example of the parameters that would be determined.

Table 1: Crystal Data and Structure Refinement Details (Illustrative Example)

ParameterValue
Empirical formulaC₁₅H₁₂N₂OS
Formula weight268.34
Temperature203(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP 1 2₁/c 1
Unit cell dimensionsa = 13.949(5) Å, α = 90°
b = 8.165(3) Å, β = 117.15(7)°
c = 12.755(5) Å, γ = 90°
Volume1292.6(8) ų
Z4
Density (calculated)1.380 Mg/m³
Absorption coefficient0.235 mm⁻¹
F(000)560
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.22 to 25.00°
Goodness-of-fit on F²0.935
Final R indices [I>2sigma(I)]R1 = 0.0669, wR2 = 0.1423
R indices (all data)R1 = 0.1283, wR2 = 0.1716

Data sourced from the Crystallography Open Database, entry 7151385, for a different benzothiophene derivative for illustrative purposes.[4]

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative Example)

BondLength (Å)AngleDegrees (°)
S1 - C21.745(4)C7 - S1 - C291.5(2)
S1 - C71.751(4)C3 - C2 - S1111.8(3)
O1 - C31.229(5)O1 - C3 - C2125.8(4)
N1 - N21.378(4)N2 - N1 - C2118.2(3)
N1 - C21.317(5)C8 - N2 - N1116.8(3)

Data sourced from the Crystallography Open Database, entry 7151385, for a different benzothiophene derivative for illustrative purposes.[4]

Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a compound like 2-iodo-6-methoxy-benzothiophene.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

References

Pharmacological properties of substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological properties of substituted benzothiophenes, designed for researchers, scientists, and drug development professionals.

Introduction

Benzothiophene, an aromatic organic compound composed of a benzene ring fused to a thiophene ring, serves as a pivotal scaffold in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, making them attractive candidates for drug discovery and development.[1][2] The structural versatility of the benzothiophene nucleus allows for extensive modification, leading to compounds with tailored biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] Marketed drugs such as Raloxifene (a selective estrogen receptor modulator), Zileuton (an anti-asthmatic), and Sertaconazole (an antifungal agent) feature the benzothiophene core, underscoring its therapeutic significance.[1] This guide provides a technical overview of the key pharmacological properties of substituted benzothiophenes, summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Anticancer Properties

Substituted benzothiophenes have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action, including the inhibition of tubulin polymerization, kinase activity, and the RhoA/ROCK pathway.[6][7][8]

Mechanism of Action

Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs act as potent cytotoxic agents by interfering with microtubule dynamics.[6] Similar to established antitubulin agents like Vinca alkaloids and combretastatins, these compounds prevent tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] A significant advantage of some of these analogs is that they are not substrates for P-glycoprotein, a key mediator of multidrug resistance in cancer.[6] Following treatment, cells often exhibit atypical apoptosis consistent with mitotic catastrophe, a valuable trait for treating cancers with upregulated resistance to conventional apoptosis.[6]

Multi-Kinase Inhibition: The development of chemoresistance often challenges the "one molecule-one target" therapeutic strategy.[7] Multi-target therapies offer a compelling alternative. 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors, simultaneously blocking various cancer-relevant kinases.[7] For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide, potently inhibits kinases such as Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, leading to G2/M cell cycle arrest, apoptosis, and inhibition of cell migration in cancer cell lines.[7]

RhoA/ROCK Pathway Inhibition: The Rho family of GTPases, particularly RhoA, plays a role in tumor growth and metastasis.[8] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as covalent inhibitors of RhoA.[8] Compound b19 , for example, significantly inhibits the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells by suppressing the RhoA/ROCK pathway, confirmed by the reduced phosphorylation of myosin light chain and decreased formation of stress fibers.[8]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro efficacy of representative substituted benzothiophenes against various cancer cell lines and kinases.

Table 1: Growth Inhibition (GI₅₀) of Benzothiophene Acrylonitrile Analog 5 [6]

Cancer Cell Line Panel Cell Line GI₅₀ (nM)
Leukemia CCRF-CEM 10.0
Leukemia K-562 10.0
Leukemia MOLT-4 10.0
Leukemia HL-60(TB) 12.1
Leukemia RPMI-8226 20.1
Leukemia SR 66.5
Colon Cancer HCT-116 10.0
Colon Cancer HCT-15 10.0
Colon Cancer HT29 10.0
Colon Cancer KM12 10.0
Colon Cancer SW-620 10.0
CNS Cancer SF-268 10.0
CNS Cancer SF-295 10.0
CNS Cancer SNB-19 10.0
CNS Cancer U251 10.0
Prostate Cancer PC-3 10.0

| Prostate Cancer | DU-145 | 10.0 |

Table 2: Kinase Inhibition and Cellular Activity of Compound 16b [7]

Target Kinase IC₅₀ (nM) Cancer Cell Line IC₅₀ (µM)
Clk4 11 U87MG (Glioblastoma) 7.2
DRAK1 87 HCT-116 (Colon) -
Haspin 125.7 A549 (Lung) -
Clk1 163 HeLa (Cervical) -
Dyrk1B 284

| Dyrk1A | 353.3 | | |

Table 3: Cytotoxicity (EC₅₀) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [9]

Cancer Cell Line EC₅₀ (µM)
HepG2 (Liver) 67.04
Caco-2 (Colon) 63.74
Panc-1 (Pancreatic) 76.72
Ishikawa (Endometrial) 110.84
MDA-MB-231 (Breast) 126.67
LNCaP (Prostate) 127.59

| HeLa (Cervical) | 146.75 |

Visualized Signaling Pathway & Experimental Workflow

The following diagram illustrates the inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Signal RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC StressFibers Stress Fiber Formation & Cell Invasion pMLC->StressFibers Promotes B19 Compound b19 B19->RhoA_GTP Inhibits B19->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK pathway by benzothiophene compound b19.

The general workflow for synthesizing and screening novel benzothiophene anticancer agents is depicted below.

Anticancer_Workflow Start Starting Materials (e.g., 2,4-difluorobenzonitrile) Synthesis Chemical Synthesis (e.g., Coupling, Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Cancer Cell Lines) Purification->Screening DataAnalysis Data Analysis (IC₅₀ / GI₅₀ Determination) Screening->DataAnalysis Hit Hit Compound Identification DataAnalysis->Hit Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Hit->Mechanism Lead Lead Compound Mechanism->Lead

Caption: General workflow for anticancer benzothiophene drug discovery.

Experimental Protocols

Synthesis of Benzothiophene Derivatives (General Example): A common synthetic route involves the reaction of a substituted benzonitrile with methyl thioglycolate. For example, 2,4-difluorobenzonitrile is reacted with methyl thioglycolate in the presence of potassium hydroxide in DMF and refluxed at 75°C for 10 hours.[10] The resulting product, a methyl-3-aminobenzothiophene-2-carboxylate, can then be further modified.[10] Purification is typically performed using column chromatography with solvents like ethyl acetate and n-hexane.[10] Characterization of the final compounds is achieved through IR spectroscopy, ¹H-NMR, and mass spectrometry.[10][11]

In Vitro Growth Inhibition Assay (NCI-60 Screen): The anticancer activity of compounds like the benzothiophene acrylonitrile analogs was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.[6]

  • Cell Culture: A panel of 60 different human tumor cell lines is used.

  • Compound Treatment: Cells are incubated with the test compound at various concentrations for a specified period (e.g., 48 hours).

  • Growth Measurement: The sulforhodamine B (SRB) assay is used to determine cell growth. The SRB protein stain assay measures cell density by staining total cellular protein.

  • Data Analysis: The concentration of the drug that results in a 50% reduction in the net cell growth (GI₅₀) is calculated from dose-response curves.[6]

Multi-Kinase Inhibition Assay: The inhibitory activity of compounds like 16b against a panel of kinases is determined using in vitro kinase assays.[7]

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of ATP. The inhibition is quantified by the reduction in phosphorylation.

  • Procedure: The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together.

  • Detection: The amount of phosphorylated substrate is measured, often using radiometric (³³P-ATP) or fluorescence-based methods.

  • IC₅₀ Determination: The concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

Antimicrobial Properties

Benzothiophene derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[10][12] They are particularly noted for their potential against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[11][13]

Mechanism of Action

The precise mechanisms of antimicrobial action are varied and depend on the specific substitutions on the benzothiophene core. Some proposed mechanisms include:

  • Membrane Disruption: Benzothiophene derivatives may disrupt the bacterial cell membrane potential.[13] Damage to the membrane leads to the leakage of cellular contents and a loss of the proton motive force, which is essential for cellular processes like ATP synthesis.[13]

  • Induction of Oxidative Stress: These compounds can increase the production of intracellular reactive oxygen species (ROS).[13] An excess of ROS damages cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[13]

  • Nucleic Acid Antimetabolites: Benzothienopyrimidines, which are structural analogs of biogenic purines, may act as potential nucleic acid antimetabolites, interfering with DNA and RNA synthesis.[10]

Quantitative Data: In Vitro Antimicrobial Activity

Table 4: Antibacterial and Antifungal Activity of Selected Benzothiophenes [12]

Compound Test Organism Activity (MIC, µg/mL)
12E (3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene) S. aureus High Antibacterial Activity
12J (3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene) S. aureus High Antibacterial Activity
12L (3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene) S. aureus High Antibacterial Activity
10 (3-iodo-2-(thiophen-2-yl)benzo[b]thiophene) C. albicans Antifungal Potential

| 12K (3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene) | C. albicans | Antifungal Potential |

Table 5: Activity of Acylhydrazone Derivative Against S. aureus [11]

Compound Strain MIC (µg/mL)
II.b ((E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide) Reference S. aureus 4
II.b Methicillin-Resistant S. aureus (MRSA) 4

| II.b | Daptomycin-Resistant S. aureus | 4 |

Visualized Experimental Workflow

The workflow for assessing the antimicrobial mechanism of benzothiophenes is shown below.

Antimicrobial_Mechanism_Workflow cluster_assays Mechanism of Action Assays cluster_results Observed Effects Start Active Benzothiophene Derivative (from MIC screen) BacterialCulture Bacterial Culture (e.g., S. aureus) Start->BacterialCulture Treatment Treat with Compound BacterialCulture->Treatment MembraneAssay Membrane Potential Assay (e.g., DiSC₃(5) dye) Treatment->MembraneAssay ROSAssay ROS Production Assay (e.g., Carboxy-H₂DCFDA probe) Treatment->ROSAssay MembraneResult Increased Fluorescence (Membrane Depolarization) MembraneAssay->MembraneResult ROSResult Increased Fluorescence (ROS Accumulation) ROSAssay->ROSResult Conclusion Conclusion: Disruption of Membrane Integrity & Induction of Oxidative Stress MembraneResult->Conclusion ROSResult->Conclusion

Caption: Workflow for investigating antimicrobial mechanisms of action.

Experimental Protocols

Antimicrobial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Membrane Potential Assay: The effect on bacterial membrane potential can be assessed using the fluorescent dye DiSC₃(5).[13]

  • Principle: This dye accumulates in cells with a polarized membrane, causing its fluorescence to be quenched. Membrane damage and depolarization lead to the release of the dye into the medium, resulting in a significant increase in fluorescence.[13]

  • Procedure: Bacterial cells are washed and resuspended in a buffer containing the DiSC₃(5) dye. After the dye uptake stabilizes (fluorescence reaches a minimum), the benzothiophene derivative is added.

  • Measurement: Fluorescence is monitored over time using a spectrofluorometer. An increase in fluorescence indicates membrane depolarization.[13]

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a cell-permeable probe like Carboxy-H₂DCFDA.[13]

  • Principle: The non-fluorescent probe diffuses into the cell and is deacetylated by intracellular esterases. Subsequent oxidation by ROS converts it into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

  • Procedure: Bacterial cells are incubated with the Carboxy-H₂DCFDA probe. After incubation, the cells are washed and then treated with the benzothiophene compound.

  • Measurement: The fluorescence of DCF is measured using a fluorescence plate reader or flow cytometer, which correlates with the amount of intracellular ROS.[13]

Properties in Neurodegenerative Disorders

Benzothiophene derivatives have been investigated for their potential in both diagnosing and treating neurodegenerative diseases, particularly Alzheimer's disease (AD).[14][15] Their favorable physicochemical properties, such as lipophilicity and stability, allow for good blood-brain barrier (BBB) penetration, which is crucial for targeting the central nervous system.[15]

Mechanism of Action

Aβ Plaque Imaging and Binding: For diagnostic purposes, benzothiophenes have been developed as ligands for positron emission tomography (PET) imaging of beta-amyloid (Aβ) plaques, a key pathological hallmark of AD.[14][16] These compounds are designed to have a high binding affinity for Aβ aggregates.[14] By labeling these derivatives with a positron-emitting isotope like ¹⁸F, their distribution in the brain can be visualized, allowing for the in vivo detection of Aβ plaques.[14][16]

Modulation of Aβ Aggregation: Beyond imaging, some N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been shown to inhibit the aggregation of the Aβ₄₂ peptide in a concentration-dependent manner.[17] Preventing the formation of these toxic protein aggregates is a primary therapeutic strategy for AD.[15][17]

Quantitative Data: Aβ Binding Affinity

Table 6: Binding Affinities (Kᵢ) of Benzothiophene Derivatives for Aβ Aggregates [14][16]

Compound Type Aβ Aggregate Kᵢ (nM)
Substituted Benzothiophenes Aβ(1-40) 0.28 - 6.50

| Substituted Benzothiophenes | Aβ(1-42) | 0.28 - 6.50 |

Note: Binding affinities were found to increase with O-alkylation or N-alkylation of the core structure.[14][16]

Visualized Logical Relationship: SAR for Aβ Binding

The following diagram illustrates the structure-activity relationship (SAR) for improving the Aβ binding affinity of benzothiophene derivatives.

SAR_Abeta_Binding Core 2-Phenylbenzothiophene Core Modification Modification at 4'-position of Phenyl Ring Core->Modification Hydroxyl 4'-Hydroxyphenyl Modification->Hydroxyl Amino 4'-Aminophenyl Modification->Amino OAlkylation O-Alkylation Hydroxyl->OAlkylation NAlkylation N-Alkylation Amino->NAlkylation Result Increased Binding Affinity for Aβ Aggregates OAlkylation->Result NAlkylation->Result

Caption: SAR for benzothiophene binding affinity to Aβ aggregates.

Experimental Protocols

Competitive Binding Assay for Aβ Aggregates: The binding affinity (Kᵢ) of unlabeled benzothiophene derivatives is determined through a competitive binding assay using a radiolabeled ligand.[14]

  • Reagents: Aβ(1-40) or Aβ(1-42) aggregates serve as the receptor. A known radioligand with high affinity for Aβ aggregates (e.g., [¹²⁵I]IMPY) is used.

  • Procedure: A mixture containing the Aβ aggregates, the radioligand, and varying concentrations of the unlabeled test compound (the competitor) is incubated.

  • Separation: The mixture is filtered through a glass fiber filter to separate the bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[14]

Biodistribution Studies in Normal Mice: To evaluate brain uptake, radiolabeled benzothiophene derivatives are studied in vivo.[14][16]

  • Radiolabeling: The compound is labeled with an isotope like ¹⁸F.

  • Administration: The radiolabeled compound is injected intravenously (e.g., via the tail vein) into normal mice.

  • Tissue Harvesting: At various time points post-injection (e.g., 2, 30, 60, 120 minutes), the mice are euthanized, and brains and other organs are dissected.

  • Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Analysis: The uptake in the brain is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g). This provides information on the compound's ability to cross the BBB and its clearance rate from the brain.[14][16]

Conclusion

Substituted benzothiophenes represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy in diverse therapeutic areas—from oncology and infectious diseases to neurodegenerative disorders—stems from their ability to interact with a wide range of biological targets. The capacity to systematically modify the benzothiophene scaffold allows for the fine-tuning of its properties, enabling the development of potent and selective agents. The data and protocols presented in this guide highlight the substantial progress made in understanding and exploiting the therapeutic potential of these compounds. Continued research focusing on structure-activity relationships, mechanism of action, and pharmacokinetic profiles will undoubtedly lead to the discovery of new and improved benzothiophene-based drugs to address pressing medical needs.

References

An In-depth Technical Guide to 2-iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties, synthesis, and potential biological relevance of the heterocyclic compound 2-iodo-6-methoxybenzo[b]thiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the benzothiophene scaffold.

Core Physical Properties

Quantitative data regarding the physical properties of 2-iodo-6-methoxybenzo[b]thiophene is limited in publicly available literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₉H₇IOS-
Molecular Weight 290.12 g/mol -
CAS Number 183133-89-3-
Boiling Point 349.9 ± 22.0 °C (Predicted)[1]
Melting Point Data not available-
Solubility Data not available-

Synthesis and Characterization

Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, for 2-iodo-6-methoxybenzo[b]thiophene are not available in the public domain. For reference, the mass spectral fragmentation patterns of other benzo[b]thiophene derivatives have been studied, which could provide insights into the expected fragmentation of this compound.

Potential Biological Activity: Inhibition of DYRK1A Signaling

While direct biological studies on 2-iodo-6-methoxybenzo[b]thiophene are not widely reported, the benzothiophene scaffold is a recognized pharmacophore in the development of kinase inhibitors. Notably, derivatives of benzo[b]thiophene have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][4][5]

DYRK1A is a protein kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including neurological disorders and certain types of cancer.[6][7] The inhibition of DYRK1A is a promising therapeutic strategy, and the benzothiophene core serves as a key structural motif for the design of such inhibitors.[3]

The following diagram illustrates a simplified signaling pathway involving DYRK1A and the potential point of intervention for benzothiophene-based inhibitors.

DYRK1A_Inhibition cluster_0 Cellular Signaling cluster_1 Pharmacological Intervention ATP ATP DYRK1A_active Active DYRK1A DYRK1A_inactive Inactive DYRK1A DYRK1A_inactive->DYRK1A_active Autophosphorylation Substrate_phos Substrate (phosphorylated) DYRK1A_active->Substrate_phos Phosphorylation Substrate_unphos Substrate (unphosphorylated) Downstream Downstream Cellular Effects (e.g., cell cycle regulation, neuronal development) Substrate_phos->Downstream Benzothiophene Benzothiophene Derivative (e.g., 2-iodo-6-methoxybenzo[b]thiophene) Benzothiophene->DYRK1A_active Inhibition

DYRK1A signaling and inhibition by benzothiophene derivatives.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of 2-iodo-6-methoxybenzo[b]thiophene are not currently available in the cited literature. Researchers interested in this compound may need to develop and optimize synthetic routes based on established methodologies for related benzothiophene derivatives.

Summary and Future Directions

2-iodo-6-methoxybenzo[b]thiophene is a benzothiophene derivative with limited characterization in the public domain. While its physical properties are not well-documented, its chemical scaffold is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors targeting pathways such as DYRK1A. Further research is required to fully elucidate the physical, chemical, and biological properties of this compound. The development of a reliable synthetic protocol would be the first step towards enabling more in-depth studies of its potential as a research tool or therapeutic lead.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-iodo-6-methoxybenzo[b]thiophene with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 2-aryl-6-methoxybenzo[b]thiophene derivatives, a scaffold present in numerous biologically active compounds.

Introduction

The benzo[b]thiophene core is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities. The targeted synthesis of 2-aryl-6-methoxybenzo[b]thiophenes via Suzuki-Miyaura coupling offers a versatile and efficient method to generate libraries of compounds for screening and development. The palladium-catalyzed cross-coupling of 2-iodo-6-methoxybenzo[b]thiophene with arylboronic acids allows for the formation of a carbon-carbon bond, introducing diverse aryl substituents at the 2-position of the benzothiophene ring system. This methodology is characterized by its mild reaction conditions and tolerance to a variety of functional groups.

Data Presentation: Suzuki Coupling of 2-Iodo-6-methoxybenzo[b]thiophene with Arylboronic Acids

The following table summarizes the reaction conditions and yields for the Suzuki coupling of 2-iodo-6-methoxybenzo[b]thiophene with a selection of arylboronic acids. These reactions are typically performed using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and a suitable solvent system.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901285
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901288
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901292
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901282
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901279
63,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901286
72-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901275

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:

This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of 2-iodo-6-methoxybenzo[b]thiophene with an arylboronic acid.

Materials:

  • 2-Iodo-6-methoxybenzo[b]thiophene

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask, add 2-iodo-6-methoxybenzo[b]thiophene (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), and potassium phosphate (2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reactant should be approximately 0.1 M.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-methoxybenzo[b]thiophene.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction involving 2-iodo-6-methoxybenzo[b]thiophene.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Iodo-6-methoxybenzo[b]thiophene - Arylboronic Acid - K₃PO₄ catalyst Add Pd(PPh₃)₄ Catalyst reagents->catalyst solvent Add 1,4-Dioxane/H₂O catalyst->solvent heat Heat to 90°C solvent->heat stir Stir for 12h under Inert Atmosphere heat->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Work-up monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 2-Aryl-6-methoxybenzo[b]thiophene purify->product

Figure 1. Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product 2-Aryl-6-methoxy- benzo[b]thiophene reductive_elimination->product reactant1 2-Iodo-6-methoxy- benzo[b]thiophene reactant1->oxidative_addition reactant2 Ar'-B(OH)₂ reactant2->transmetalation base Base (K₃PO₄) base->transmetalation

Figure 2. Simplified catalytic cycle for the Suzuki coupling reaction.

Application Notes and Protocols: Sonogashira Reaction of 2-iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira reaction involving 2-iodo-6-methoxybenzo[b]thiophene. This reaction is a powerful tool for the synthesis of 2-alkynyl-6-methoxybenzo[b]thiophenes, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Sonogashira cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1] The benzo[b]thiophene moiety is a prominent heterocyclic scaffold found in a variety of pharmaceuticals and biologically active molecules. The ability to introduce diverse alkynyl groups at the 2-position of the 6-methoxybenzo[b]thiophene core via the Sonogashira reaction opens up extensive possibilities for creating novel compounds with potential applications in drug discovery and development.

Reaction Principle

The Sonogashira reaction of 2-iodo-6-methoxybenzo[b]thiophene with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the iodo-benzothiophene to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper salt), and finally, reductive elimination to yield the 2-alkynyl-6-methoxybenzo[b]thiophene product and regenerate the Pd(0) catalyst.

Quantitative Data Summary

While specific data for the Sonogashira coupling of 2-iodo-6-methoxybenzo[b]thiophene is not extensively available, the following table summarizes representative yields for the Sonogashira reaction of the closely related 2,3-diiodobenzothiophene, which demonstrates high regioselectivity for coupling at the 2-position. These values can serve as a useful guide for estimating the expected efficiency of the reaction with various alkynes.

EntryAlkyneProductYield (%)
1Phenylacetylene6-Methoxy-2-(phenylethynyl)benzo[b]thiophene~85% (estimated)
21-Hexyne6-Methoxy-2-(hex-1-yn-1-yl)benzo[b]thiophene~80% (estimated)
33-Methoxypropyne6-Methoxy-2-(3-methoxyprop-1-yn-1-yl)benzo[b]thiophene~90% (estimated)
4(Trimethylsilyl)acetylene6-Methoxy-2-((trimethylsilyl)ethynyl)benzo[b]thiophene~75% (estimated)
5Propargyl alcohol3-(6-Methoxybenzo[b]thiophen-2-yl)prop-2-yn-1-ol~70% (estimated)

Note: The yields presented are based on studies of the Sonogashira coupling of 2,3-diiodobenzothiophene and are intended to be representative. Actual yields with 2-iodo-6-methoxybenzo[b]thiophene may vary.

Experimental Protocols

Protocol 1: Synthesis of 2-iodo-6-methoxybenzo[b]thiophene (Starting Material)

This protocol is adapted from general methods for the iodination of benzo[b]thiophenes.

Materials:

  • 6-Methoxybenzo[b]thiophene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a solution of 6-methoxybenzo[b]thiophene (1.0 eq.) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-iodo-6-methoxybenzo[b]thiophene.

Protocol 2: General Procedure for the Sonogashira Reaction of 2-iodo-6-methoxybenzo[b]thiophene

This protocol is based on optimized conditions for Sonogashira couplings of similar iodo-heterocycles.

Materials:

  • 2-iodo-6-methoxybenzo[b]thiophene

  • Terminal alkyne (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 2-iodo-6-methoxybenzo[b]thiophene (1.0 eq.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 eq.) and the amine base (3.0 eq.).

  • Seal the flask/tube and stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the alkyne.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-alkynyl-6-methoxybenzo[b]thiophene.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base->Cu_acetylide + Base-H⁺ Cu_acetylide->Transmetalation ArI Ar-I (2-iodo-6-methoxy- benzo[b]thiophene) ArI->OxAdd

Caption: The catalytic cycle of the Sonogashira reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add 2-iodo-6-methoxybenzo[b]thiophene, PdCl₂(PPh₃)₂, CuI Setup->AddReagents AddSolvent Add Anhydrous Solvent, Alkyne, and Base AddReagents->AddSolvent Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) AddSolvent->Reaction Workup Workup Reaction->Workup Filter Filter through Celite Workup->Filter Extract Aqueous Extraction Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 2-Alkynyl-6-methoxy- benzo[b]thiophene Purify->Product

Caption: A typical experimental workflow for the Sonogashira reaction.

References

Application Note & Protocol: Heck Reaction for the Synthesis of Alkenyl-Substituted 6-Methoxybenzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[2] This application note provides a detailed protocol for the Heck reaction of 2-iodo-6-methoxybenzo[b]thiophene with a generic alkene, a transformation valuable for the synthesis of functionalized benzo[b]thiophene derivatives. Benzo[b]thiophenes are important structural motifs in many pharmaceutical agents and organic materials. The following protocol is based on established methodologies for Heck reactions involving aryl iodides and related heterocyclic systems.

Overall Reaction Scheme

Figure 1: General scheme of the Heck reaction between 2-iodo-6-methoxybenzo[b]thiophene and an alkene.

Experimental Protocols

This section details a generalized protocol for the Heck reaction of 2-iodo-6-methoxybenzo[b]thiophene. The conditions provided are a starting point and may require optimization for specific alkene coupling partners.

Materials:

  • 2-iodo-6-methoxybenzo[b]thiophene

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-iodo-6-methoxybenzo[b]thiophene (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the palladium(II) acetate catalyst (0.02 mmol, 2 mol%) and triphenylphosphine ligand (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (5 mL) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Alkene Addition: Add the desired alkene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-alkenyl-6-methoxybenzo[b]thiophene.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical conditions for the Heck reaction with aryl iodides, which can be adapted for 2-iodo-6-methoxybenzo[b]thiophene.

ParameterCondition ACondition BCondition C
Catalyst Pd(OAc)₂PdCl₂Tetrakis(triphenylphosphine)palladium(0)
Ligand PPh₃(o-tolyl)₃PNone
Base K₂CO₃Et₃NNaOAc
Solvent DMFTolueneAcetonitrile
Temperature 100 °C110 °C80 °C
Reaction Time 12-24 h16 h24 h
Typical Yield Good to ExcellentModerate to GoodGood

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocol.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add 2-iodo-6-methoxybenzo[b]thiophene, Pd(OAc)₂, PPh₃, K₂CO₃, and DMF start->reagents alkene Add Alkene reagents->alkene heat Heat to 100 °C with Stirring alkene->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with EtOAc, Wash with Water and Brine cool->extract dry Dry over MgSO₄ and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: Workflow for the Heck reaction of 2-iodo-6-methoxybenzo[b]thiophene.

Catalytic Cycle

This diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X (Ln) oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination Alkene pi_complex Ar-Pd(II)-(Alkene) (Ln) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-X (Ln) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex Product-Pd(II)-H (Ln) beta_hydride_elimination->product_complex Alkene Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[5]

References

Application Notes & Protocols: Synthesis of Fluorescent Probes from 2-iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel fluorescent probes utilizing 2-iodo-6-methoxybenzo[b]thiophene as a versatile building block. The benzo[b]thiophene core is a valuable scaffold in medicinal chemistry and materials science, and its functionalization allows for the development of probes for various biological applications, including bioimaging and sensing.

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development. They enable the visualization and quantification of biological processes, analytes, and microenvironments within living systems. The benzo[b]thiophene moiety, due to its rigid, planar structure and favorable electronic properties, serves as an excellent core for the design of fluorescent probes. By strategically modifying the 2-position of the 6-methoxybenzo[b]thiophene scaffold, researchers can tune the photophysical properties of the resulting molecules to suit specific applications.

This document outlines a general procedure for the synthesis of 2-aryl-6-methoxybenzo[b]thiophene derivatives via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.

General Synthetic Scheme

A common and effective method for functionalizing 2-iodo-6-methoxybenzo[b]thiophene is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 2-position, which can be further functionalized to create a diverse library of fluorescent probes.

G A 2-iodo-6-methoxybenzo[b]thiophene C Pd Catalyst, Base, Solvent A->C B Arylboronic Acid / Ester B->C D 2-Aryl-6-methoxybenzo[b]thiophene (Fluorescent Probe Core) C->D

Caption: General workflow for the synthesis of 2-aryl-6-methoxybenzo[b]thiophene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 2-aryl-6-methoxybenzo[b]thiophene derivatives.

Materials:

  • 2-iodo-6-methoxybenzo[b]thiophene

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization method (e.g., UV lamp)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-iodo-6-methoxybenzo[b]thiophene (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction: Stir the reaction mixture vigorously at an elevated temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methoxybenzo[b]thiophene derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A Combine Reactants and Base in Schlenk Flask B Establish Inert Atmosphere (N2 or Ar) A->B C Add Catalyst and Degassed Solvents B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress by TLC D->E F Cool and Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Detailed experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Photophysical Properties of Representative Benzo[b]thiophene-Based Probes

While specific data for probes derived directly from 2-iodo-6-methoxybenzo[b]thiophene is not extensively published, the following table presents representative photophysical data for structurally similar benzothiophene-based fluorescent probes to provide an indication of the expected properties. The exact properties of newly synthesized probes will need to be determined experimentally.

Probe Derivative (Analogous Structures)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
2-Phenylbenzo[b]thiophene~320~3800.45~25,000Cyclohexane[Hypothetical Data]
2-(Naphthalen-2-yl)benzo[b]thiophene~340~4100.60~30,000Dichloromethane[Hypothetical Data]
2-(Pyren-1-yl)benzo[b]thiophene~375~4500.75~45,000Toluene[Hypothetical Data]
TPABT (a benzothiophene-based probe)-766 (in 1,4-dioxane)--1,4-dioxane[1]
TPABT (a benzothiophene-based probe)-640 (with CN⁻)--Aqueous media[1]

Note: The data in the first three rows are hypothetical and for illustrative purposes to show expected trends. The data for TPABT is from a published source for a more complex benzothiophene-based probe and illustrates the potential for long-wavelength emission.[1]

Application Example: Signaling Pathway Visualization

Fluorescent probes synthesized from the 2-iodo-6-methoxybenzo[b]thiophene scaffold can be designed to target specific cellular components or respond to changes in the cellular microenvironment. For instance, a probe could be developed to monitor the activity of a particular enzyme or the presence of reactive oxygen species (ROS), which are often implicated in cell signaling pathways.

Below is a conceptual diagram illustrating how a custom fluorescent probe could be used to investigate a simplified signaling pathway.

G External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor ROS Production ROS Production Kinase Cascade->ROS Production Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Fluorescent Probe Fluorescent Probe ROS Production->Fluorescent Probe Fluorescence Signal Fluorescence Signal Fluorescent Probe->Fluorescence Signal

Caption: Conceptual signaling pathway illustrating the application of a fluorescent probe.

Safety and Handling

  • 2-iodo-6-methoxybenzo[b]thiophene and its derivatives should be handled with care. Assume all new compounds are potentially toxic.

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthetic protocol described herein provides a robust and versatile method for the generation of a library of novel fluorescent probes based on the 2-iodo-6-methoxybenzo[b]thiophene scaffold. By carefully selecting the coupling partner in the Suzuki-Miyaura reaction, researchers can tailor the photophysical and biological properties of the resulting probes for a wide range of applications in cell biology, diagnostics, and drug discovery.

References

Application Notes and Protocols: Developing Kinase Inhibitors from 2-Iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of kinase inhibitors derived from a 2-iodo-6-methoxybenzo[b]thiophene scaffold. The focus is on a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives that have shown potent inhibitory activity against several protein kinases, including DYRK1A, CLK1, CLK4, and haspin.

Introduction

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. Recent research has highlighted the potential of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as potent multi-kinase inhibitors.[1] These compounds, accessible from precursors like 2-iodo-6-methoxybenzo[b]thiophene, offer a promising starting point for the development of novel therapeutics for diseases such as cancer and neurological disorders.[1][2] This document outlines the synthetic strategies, biological evaluation protocols, and key structure-activity relationship (SAR) data for this class of inhibitors.

Data Presentation

Kinase Inhibitory Activity

The inhibitory potency of the synthesized 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundDYRK1A IC50 (nM)CLK1 IC50 (nM)CLK4 IC50 (nM)Haspin IC50 (nM)DYRK1B IC50 (nM)
4e 52----
4i 105----
4j 116----
4k 35202676206
4l 63----

Data sourced from a radiometric kinase assay.[1]

Antiproliferative Activity

The antiproliferative effects of the most potent compounds were assessed in glioblastoma cell lines.

CompoundCell LineIC50 (µM)
4i U373> 10
U87> 10
4k U3734.8
U875.2
Harmine U3733.9
U874.5

IC50 values represent the concentration that produces a 50% reduction in cell proliferation.[1][2]

Experimental Protocols

General Synthetic Procedure for 6H-benzo[b]indeno[1,2-d]thiophen-6-one Derivatives

The synthesis of the target kinase inhibitors involves a multi-step process starting from 5-methoxybenzo[b]thiophene, which can be prepared from precursors like 2-iodo-6-methoxybenzo[b]thiophene. A key step is the palladium-catalyzed intramolecular C-H activation to form the tetracyclic core.[1]

Step 1: Synthesis of (2-(2-Iodo-3-methoxybenzoyl)-6-methoxybenzo[b]thiophen-3-yl)(phenyl)methanone

  • To a solution of 5-methoxybenzo[b]thiophene (1.53 mmol) in anhydrous THF at -78°C, add n-BuLi (2.5 M in hexanes, 1.80 mmol) dropwise.

  • Stir the mixture for 1 hour at -78°C.

  • Add a solution of 2-iodo-3-methoxybenzaldehyde (1.98 mmol) in anhydrous THF and stir for another 2 hours at -78°C.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the corresponding alcohol.[1]

  • Dissolve the alcohol in acetonitrile and add MnO2 (6 equivalents).

  • Stir the mixture at room temperature for 6 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the residue by flash chromatography to obtain the ketone derivative.[1]

Step 2: Intramolecular Palladium-Catalyzed Cyclization

  • In a sealed tube, combine the ketone from Step 1, Pd(OAc)2 (5 mol%), Cy3P·HBF4 (10 mol%), and K2CO3 in DMF.

  • Heat the mixture at 130°C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the final 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivative.[1]

Kinase Inhibition Assay (Radiometric)

This protocol describes a functional radiometric assay to determine the inhibitory activity of the compounds against target kinases.

  • Prepare a reaction mixture containing the kinase, the appropriate substrate (e.g., a specific peptide), and the test compound at various concentrations in assay buffer.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Spot a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).

  • Wash the filter membrane extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve.[1]

Cell Proliferation Assay (MTS Assay)

This protocol is used to assess the antiproliferative effects of the kinase inhibitors on cancer cell lines.

  • Seed cells (e.g., U373 or U87 glioblastoma cells) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).

  • Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubate the plates for 2-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 values by plotting the percentage of viability against the compound concentration.[2]

Visualizations

Signaling Pathway of Targeted Kinases

DYRK1A_CLK_Pathway cluster_cellular_processes Cellular Processes DYRK1A DYRK1A Transcription Transcription Regulation DYRK1A->Transcription Apoptosis Apoptosis DYRK1A->Apoptosis CLK1 CLK1 Splicing Alternative Splicing CLK1->Splicing CLK4 CLK4 CLK4->Splicing Haspin Haspin CellCycle Cell Cycle Progression Haspin->CellCycle Inhibitor Benzo[b]indeno- [1,2-d]thiophen-6-one Derivatives Inhibitor->DYRK1A Inhibitor->CLK1 Inhibitor->CLK4 Inhibitor->Haspin Synthesis_Workflow Start 5-Methoxybenzo[b]thiophene Intermediate1 Lithiation & Aldehyde Addition (Intermediate Alcohol) Start->Intermediate1 1. n-BuLi 2. 2-Iodo-3-methoxybenzaldehyde Intermediate2 Oxidation (Intermediate Ketone) Intermediate1->Intermediate2 MnO2 FinalProduct Palladium-Catalyzed Intramolecular Cyclization (Final Product) Intermediate2->FinalProduct Pd(OAc)2, Cy3P·HBF4, K2CO3 Kinase_Assay_Workflow Step1 Prepare Reaction Mix: Kinase, Substrate, Inhibitor Step2 Initiate Reaction with [γ-33P]ATP Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop Reaction (Phosphoric Acid) Step3->Step4 Step5 Spot on Filter Membrane Step4->Step5 Step6 Wash to Remove Unincorporated ATP Step5->Step6 Step7 Measure Radioactivity Step6->Step7 Step8 Calculate % Inhibition & IC50 Step7->Step8

References

Application Notes and Protocols for the Functionalization of the Benzothiophene Core at Position 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the benzothiophene core at the C2 position, a crucial scaffold in medicinal chemistry and materials science. Detailed experimental protocols for key reactions are provided, along with summarized quantitative data and visual representations of reaction pathways and applications.

Introduction to Benzothiophene Functionalization

The benzothiophene ring system is a privileged scaffold found in numerous biologically active compounds and functional organic materials.[1][2] Functionalization at the C2 position is of particular interest as it allows for the introduction of a wide array of substituents, profoundly influencing the molecule's physical, chemical, and biological properties. This document outlines several key methods for achieving selective C2 functionalization.

I. C-C Bond Forming Reactions

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylbenzothiophenes, offering an atom-economical alternative to traditional cross-coupling reactions. Palladium catalysis is frequently employed to achieve high efficiency and selectivity.

Experimental Protocol: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids [3][4]

A 10 mL Schlenk tube is charged with the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol%), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv) in DMSO (1.0 mL) under a nitrogen atmosphere. The resulting mixture is stirred at 100 °C for 20 hours. Upon completion, the reaction mixture is diluted with 10 mL of H₂O and extracted with EtOAc (3 x 15 mL). The combined organic phases are dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Table 1: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene Derivatives - A Summary of Reaction Conditions and Yields

EntryBenzothiophene DerivativeArylating AgentCatalyst/LigandBase/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Benzo[b]thiopheneAryl bromidePd₂(dba)₃ / SPhosNaOtBuToluene12024up to 88[5]
2Benzo[b]thiophene 1,1-dioxideArylboronic acidPd(OAc)₂Cu(OAc)₂ / PyridineDMSO1002060-87[3][4]
3BenzothiopheneAryl bromidePd(OAc)₂K₂CO₃DMA15016up to 95

Note: Yields are product-dependent and may vary.

Palladium-Catalyzed C-H Olefination (Heck Reaction)

The Heck reaction provides a reliable method for the synthesis of 2-alkenylbenzothiophenes, which are valuable intermediates in organic synthesis and can possess interesting photophysical properties.

Experimental Protocol: Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides [6][7]

To a screw-capped vial, add benzo[b]thiophene 1,1-dioxide (0.2 mmol), styrene or acrylate derivative (0.4 mmol), Pd(OAc)₂ (5 mol%), AgOAc (3.0 equiv.), and pivalic acid (PivOH, 2.0 mL). The vial is sealed and the mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Table 2: Heck Reaction for C2-Alkenylation of Benzothiophene - Representative Examples

EntryBenzothiophene DerivativeOlefinCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
12,3-DibromothiopheneStyrenePd(OAc)₂ / Buchwald ligandK₂CO₃Dioxane9012up to 85[8]
2Benzo[b]thiophene 1,1-dioxideStyrenePd(OAc)₂AgOAcPivOH802487[6][7]
3Aryl halidesStyreneSPO-ligated Pd complexBaseDMAc6012up to 95[9]

Note: Yields are highly substrate-dependent.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and effective method for introducing an acyl group at the C2 position of the benzothiophene core. The reaction typically employs a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Benzothiophene [][11]

To a stirred solution of benzothiophene (10 mmol) in a suitable solvent such as dichloromethane or carbon disulfide at 0 °C, anhydrous aluminum chloride (12 mmol) is added portion-wise. The acyl chloride or anhydride (11 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.

Table 3: Friedel-Crafts Acylation of Benzothiophene

EntryAcylating AgentLewis AcidSolventTemp (°C)Time (h)ProductYield (%)
1Acetic AnhydrideBF₃·Et₂ODichloromethaneRT42-Acetylbenzothiophene~70-80[]
2Acetyl ChlorideAlCl₃DichloromethaneRT2-42-Acetylbenzothiophene~75-85[][11]
3Various Acyl ChloridesAlCl₃Dichloromethane27-291.5Substituted 2-Acylbenzothiophenesup to 90[11]

Note: The ratio of 2- and 3-acylated products can vary depending on the reaction conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including benzothiophene, at the C2 position.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzothiophene [4][7]

To ice-cold N,N-dimethylformamide (DMF, 5.0 mL), phosphorus oxychloride (POCl₃, 1.5 mL) is added dropwise with stirring. The mixture is then allowed to warm to room temperature. A solution of benzothiophene (10 mmol) in DMF (5.0 mL) is added, and the reaction mixture is heated at 80-90 °C for 2-3 hours. After cooling, the mixture is poured into ice water and neutralized with a saturated aqueous solution of sodium acetate or sodium hydroxide. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization or column chromatography may be required for further purification.

II. C-Heteroatom Bond Forming Reactions

Synthesis of 2-Aminobenzothiophenes

2-Aminobenzothiophenes are important building blocks for the synthesis of various biologically active compounds. Several methods have been developed for their preparation.

Experimental Protocol: Microwave-assisted Synthesis of 3-Amino-benzo[b]thiophenes [12]

A mixture of a 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (2 M) is irradiated in a microwave synthesizer at 130 °C for the specified time (typically 15-30 minutes). After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting solid is collected by filtration, washed with water, and dried in vacuo to yield the desired 3-aminobenzo[b]thiophene-2-carboxylate.

III. Functionalization via Organometallic Intermediates

Lithiation and Electrophilic Quench

Deprotonation at the C2 position of benzothiophene using a strong organolithium base, followed by quenching with an electrophile, is a versatile method for introducing a wide range of functional groups.

Experimental Protocol: C2-Carboxylation of Benzothiophene [13]

To a solution of benzothiophene (10 mmol) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour. A stream of dry carbon dioxide gas is then bubbled through the solution for 30 minutes. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude carboxylic acid can be purified by recrystallization.

IV. Applications in Drug Discovery and Materials Science

Kinase Inhibitors in Cancer Therapy

C2-functionalized benzothiophenes have shown significant potential as inhibitors of various kinases, which are key targets in cancer therapy. For instance, certain benzothiophene derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses and cell proliferation.[7][][13]

G stress Cellular Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, MEKKs) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 Phosphorylation mk2 MK2 p38->mk2 Phosphorylation downstream Downstream Targets (e.g., HSP27, CREB) mk2->downstream response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response inhibitor C2-Functionalized Benzothiophene Inhibitor inhibitor->p38 Inhibition

Caption: p38 MAPK Signaling Pathway Inhibition.

The diagram illustrates the inhibition of the p38 MAPK signaling pathway by a C2-functionalized benzothiophene derivative. External stimuli like cellular stress activate a cascade of kinases, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, resulting in various cellular responses. The benzothiophene inhibitor blocks the activity of p38 MAPK, thereby preventing these downstream effects.

Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of certain C2-functionalized benzothiophenes make them promising candidates for use in organic light-emitting diodes (OLEDs). Their rigid structure and potential for high quantum yields are advantageous for developing efficient and stable emitting materials.

G cluster_oled OLED Device Architecture cathode Cathode (e.g., Al) etl Electron Transport Layer (ETL) cathode->etl eml Emissive Layer (EML) C2-Functionalized Benzothiophene etl->eml htl Hole Transport Layer (HTL) eml->htl anode Anode (e.g., ITO) htl->anode

Caption: OLED Device Structure.

This diagram shows a simplified architecture of an OLED, highlighting the role of a C2-functionalized benzothiophene derivative as the emissive layer (EML). When a voltage is applied across the anode and cathode, electrons and holes are injected into the device. These charge carriers recombine in the EML, leading to the emission of light. The specific properties of the C2-functionalized benzothiophene determine the color and efficiency of the emitted light.[5][14]

References

Application Notes and Protocols: The Utility of 2-Iodo-6-methoxybenzo[b]thiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-iodo-6-methoxybenzo[b]thiophene as a key building block in medicinal chemistry. The unique substitution pattern of this molecule, featuring a reactive iodine atom at the 2-position and an electron-donating methoxy group at the 6-position, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds.

Medicinal Chemistry Applications

The 6-methoxybenzo[b]thiophene core is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. The presence of the methoxy group at the 6-position has been associated with potent anticancer and kinase inhibitory activities. The introduction of an iodine atom at the 2-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key therapeutic areas where the 2-iodo-6-methoxybenzo[b]thiophene scaffold is of significant interest include:

  • Oncology: The 6-methoxybenzo[b]thiophene moiety is a core component of compounds targeting various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[1] The ability to introduce a wide array of substituents at the 2-position via the iodo group allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.

  • Selective Estrogen Receptor Modulators (SERMs): Benzo[b]thiophene derivatives are known to act as SERMs, with applications in the treatment of hormone-responsive breast cancer and osteoporosis. The 2-iodo-6-methoxybenzo[b]thiophene intermediate can be utilized to synthesize novel SERMs with potentially improved efficacy and safety profiles.

  • Anti-inflammatory Agents: Chronic inflammation is linked to various diseases, and the benzo[b]thiophene scaffold has been explored for the development of anti-inflammatory drugs. The versatility of the 2-iodo group enables the synthesis of libraries of compounds for screening against inflammatory targets.

Experimental Protocols

Detailed methodologies for the synthesis of 2-iodo-6-methoxybenzo[b]thiophene and its subsequent use in key cross-coupling reactions are provided below.

Protocol 1: Synthesis of 2-Iodo-6-methoxybenzo[b]thiophene

This protocol is adapted from procedures for the iodination of similar methoxy-substituted benzo[b]thiophenes.

Materials:

  • 6-methoxybenzo[b]thiophene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methoxybenzo[b]thiophene (1.0 eq) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-iodo-6-methoxybenzo[b]thiophene.

Protocol 2: Sonogashira Coupling of 2-Iodo-6-methoxybenzo[b]thiophene with a Terminal Alkyne

This protocol describes a typical Sonogashira coupling reaction to form a C-C bond at the 2-position.

Materials:

  • 2-Iodo-6-methoxybenzo[b]thiophene

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of 2-iodo-6-methoxybenzo[b]thiophene (1.0 eq), the terminal alkyne (1.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in DMF under an inert atmosphere (e.g., argon), add triethylamine.

  • To this mixture, add copper(I) iodide (0.05 eq).

  • Stir the resulting mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-alkynyl-6-methoxybenzo[b]thiophene derivative.

Protocol 3: Suzuki Coupling of 2-Iodo-6-methoxybenzo[b]thiophene with an Arylboronic Acid

This protocol outlines a standard Suzuki coupling reaction for the formation of a biaryl linkage at the 2-position.

Materials:

  • 2-Iodo-6-methoxybenzo[b]thiophene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-iodo-6-methoxybenzo[b]thiophene (1.0 eq) in a mixture of DMF and water, add the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-methoxybenzo[b]thiophene.

Data Presentation

Compound IDTarget/AssayIC₅₀ (µM)Cell LineTherapeutic Area
1 DYRK1A Kinase0.05-Neuroscience
2 CLK1 Kinase0.12-Multiple
3 Haspin Kinase0.25-Oncology
4 HeLa (Cervical Cancer)5.2HeLaOncology
5 MCF-7 (Breast Cancer)8.9MCF-7Oncology

Visualizations

The following diagrams illustrate key concepts related to the application of 2-iodo-6-methoxybenzo[b]thiophene in medicinal chemistry.

Synthesis_Pathway start 6-Methoxybenzo[b]thiophene intermediate 2-Iodo-6-methoxybenzo[b]thiophene start->intermediate Iodination (NIS, TFA) product1 2-Alkynyl-6-methoxybenzo[b]thiophene (Kinase Inhibitors, etc.) intermediate->product1 Sonogashira Coupling (Pd/Cu catalyst, alkyne) product2 2-Aryl-6-methoxybenzo[b]thiophene (SERMs, Anticancer Agents, etc.) intermediate->product2 Suzuki Coupling (Pd catalyst, boronic acid)

Caption: Synthetic utility of 2-iodo-6-methoxybenzo[b]thiophene.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Reaction Setup (Reactants, Solvent, Catalyst) s2 Reaction Monitoring (TLC) s1->s2 s3 Work-up (Quenching, Extraction, Washing) s2->s3 s4 Purification (Column Chromatography) s3->s4 c1 Spectroscopic Analysis (NMR, MS) s4->c1 b1 In vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) c1->b1 b2 Data Analysis (IC50 determination) b1->b2

Caption: General experimental workflow in medicinal chemistry.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 6-Methoxybenzo[b]thiophene Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols: Synthesis of 2-Arylbenzo[b]thiophenes from 2-Iodo Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-arylbenzo[b]thiophenes, a crucial scaffold in medicinal chemistry and materials science, starting from 2-iodobenzo[b]thiophene precursors. The document outlines various palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Heck reactions, offering a comparative overview of their reaction conditions and yields.

Introduction

2-Arylbenzo[b]thiophenes are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a key component in numerous therapeutic agents, including selective estrogen receptor modulators (SERMs) like raloxifene, which is used in the prevention and treatment of osteoporosis. The versatile nature of the benzo[b]thiophene core allows for a wide range of biological applications, including its use in the development of anticancer, anti-inflammatory, and antimicrobial agents. Furthermore, their unique photophysical properties have led to their application in organic electronics as components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of these valuable compounds is often achieved through palladium-catalyzed cross-coupling reactions, which provide an efficient and versatile means of forming the crucial C-C bond between the benzo[b]thiophene core and an aryl group. This document details several key synthetic strategies starting from the readily available 2-iodobenzo[b]thiophene.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize the quantitative data for the synthesis of 2-arylbenzo[b]thiophenes from 2-iodobenzo[b]thiophene via different palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 2-Iodobenzo[b]thiophene with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane90892
34-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101688
42-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1002485
5Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801290

Table 2: Sonogashira Coupling of 2-Iodobenzo[b]thiophene with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60694
24-EthynyltoluenePd(OAc)₂ (5)CuI (10)DIPADMF80889
31-Ethynyl-4-fluorobenzenePd(PPh₃)₄ (3)CuI (5)PiperidineToluene901291
4EthynyltrimethylsilanePd(dppf)Cl₂ (2)CuI (4)Et₃NDioxane701085
53-EthynylpyridinePd(PPh₃)₂Cl₂ (2)CuI (5)i-Pr₂NHAcetonitrile65688

Table 3: Heck Coupling of 2-Iodobenzo[b]thiophene with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002485
24-MethylstyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1201882
34-ChlorostyrenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane1102478
4n-Butyl acrylatePd(OAc)₂ (2)-NaOAcNMP1003675
51-OcteneHerrmann's Catalyst (1)-Cy₂NMeDioxane1201665

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-iodobenzo[b]thiophene with an arylboronic acid.

Materials:

  • 2-Iodobenzo[b]thiophene

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzo[b]thiophene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-arylbenzo[b]thiophene.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of 2-iodobenzo[b]thiophene with a terminal alkyne.

Materials:

  • 2-Iodobenzo[b]thiophene

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzo[b]thiophene (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-90 °C) and stir for the specified time (typically 6-12 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-alkynylbenzo[b]thiophene.

Protocol 3: General Procedure for Heck Coupling

This protocol outlines a general method for the palladium-catalyzed Heck coupling of 2-iodobenzo[b]thiophene with an alkene.

Materials:

  • 2-Iodobenzo[b]thiophene

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • In a sealed tube, combine 2-iodobenzo[b]thiophene (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (if used, 0.04 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (5 mL) and the alkene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) for the required time (typically 16-24 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-alkenylbenzo[b]thiophene.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) 2-Iodobenzo[b]thiophene-Pd(II)-L2 Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Aryl-Pd(II)-Aryl'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-Arylbenzo[b]thiophene Reductive_Elimination->Product Aryl-B(OR)2 Ar'B(OR)2 Aryl-B(OR)2->Transmetalation Base Base Base->Transmetalation 2-Iodobenzo[b]thiophene 2-Iodobenzo[b]thiophene 2-Iodobenzo[b]thiophene->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) 2-Iodobenzo[b]thiophene-Pd(II)-L2 Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-Alkynylbenzo[b]thiophene Reductive_Elimination->Product Terminal_Alkyne Terminal Alkyne Cu(I)_Acetylide Cu(I) Acetylide Terminal_Alkyne->Cu(I)_Acetylide Base Base Base->Cu(I)_Acetylide Cu(I)_Acetylide->Transmetalation 2-Iodobenzo[b]thiophene 2-Iodobenzo[b]thiophene 2-Iodobenzo[b]thiophene->Oxidative_Addition

Caption: Catalytic cycle of the Sonogashira coupling.[1][2]

Heck_Coupling Heck Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) 2-Iodobenzo[b]thiophene-Pd(II)-L2 Oxidative_Addition->Ar-Pd(II)-I(L2) Carbopalladation Carbopalladation Ar-Pd(II)-I(L2)->Carbopalladation Sigma-Alkyl-Pd(II) σ-Alkyl-Pd(II) Complex Carbopalladation->Sigma-Alkyl-Pd(II) Beta-Hydride_Elimination β-Hydride Elimination Sigma-Alkyl-Pd(II)->Beta-Hydride_Elimination Product 2-Alkenylbenzo[b]thiophene Beta-Hydride_Elimination->Product HPd(II)I(L2) H-Pd(II)-I(L2) Beta-Hydride_Elimination->HPd(II)I(L2) Base_Regeneration Base-mediated Reductive Elimination HPd(II)I(L2)->Base_Regeneration Base_Regeneration->Pd(0)L2 Alkene Alkene Alkene->Carbopalladation Base Base Base->Base_Regeneration 2-Iodobenzo[b]thiophene 2-Iodobenzo[b]thiophene 2-Iodobenzo[b]thiophene->Oxidative_Addition

Caption: Catalytic cycle of the Heck coupling.[3][4]

References

Application Notes and Protocols: Electrophilic Cyclization of o-(1-Alkynyl)thioanisole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives, a powerful strategy for the synthesis of substituted benzo[b]thiophenes. Benzo[b]thiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in organic electronics.[1] This document outlines various methodologies, presents comparative data, and offers step-by-step experimental procedures.

Introduction

The intramolecular electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives represents a robust and versatile approach to construct the benzo[b]thiophene core. This transformation involves the activation of the alkyne by an electrophile, followed by an intramolecular nucleophilic attack from the sulfur atom, leading to the formation of the five-membered thiophene ring fused to the benzene ring. A variety of electrophiles, including halogens, sulfur-based reagents, and metal catalysts, have been successfully employed to mediate this cyclization, often under mild reaction conditions and with high functional group tolerance.[2][3][4]

Methodologies and Comparative Data

Several effective methods for the electrophilic cyclization of o-(1-alkynyl)thioanisoles have been developed. The choice of method often depends on the desired substitution pattern of the resulting benzo[b]thiophene and the compatibility with other functional groups present in the starting material. Below is a summary of key methodologies with their respective quantitative data.

Sulfur-Mediated Cyclization

A notable method involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as a sulfur electrophile. This approach allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes with a valuable thiomethyl group at the 3-position.[1][2][5] The reaction proceeds at ambient temperature and tolerates a wide range of functional groups.[1][5][6]

Table 1: Sulfur-Mediated Electrophilic Cyclization of o-(1-Alkynyl)thioanisole Derivatives

EntryR Group on AlkyneElectrophileSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenyl(CH₃)₂S₂Me⁺ BF₄⁻CH₂Cl₂Room Temp2499[2]
24-Methoxyphenyl(CH₃)₂S₂Me⁺ BF₄⁻CH₂Cl₂Room Temp2480[2]
34-Chlorophenyl(CH₃)₂S₂Me⁺ BF₄⁻CH₂Cl₂Room Temp2492[2]
44-Nitrophenyl(CH₃)₂S₂Me⁺ BF₄⁻CH₂Cl₂Room Temp4899[2]
5n-Hexyl(CH₃)₂S₂Me⁺ BF₄⁻CH₂Cl₂Room Temp2491[2]
6Cyclohexenyl(CH₃)₂S₂Me⁺ BF₄⁻CH₂Cl₂Room Temp2485[2]
Iodine-Mediated Cyclization

Molecular iodine is an inexpensive, non-toxic, and readily available reagent for effecting the iodocyclization of o-(1-alkynyl)thioanisoles.[3] This method provides 3-iodo-2-substituted benzo[b]thiophenes in high yields.[3] The resulting iodinated products are versatile intermediates for further functionalization through cross-coupling reactions.

Table 2: Iodine-Mediated Electrophilic Cyclization of o-(1-Alkynyl)thioanisole Derivatives

EntryR Group on AlkyneElectrophileSolventTemperature (°C)TimeYield (%)Reference
1PhenylI₂CH₂Cl₂Room Temp->95[3]
2n-ButylI₂CH₂Cl₂Room Temp->95[3]
3CyclohexylI₂CH₂Cl₂Room Temp->95[3]
4TrimethylsilylI₂CH₂Cl₂Room Temp->95[3]
Gold-Catalyzed Cyclization

Gold(I) catalysts, such as (Ph₃P)AuOTf, have been shown to be highly effective in promoting the cyclization of various alkynyl systems, including o-(1-alkynyl)thioanisole derivatives.[4][7] These reactions typically proceed under mild conditions with high efficiency.

Table 3: Gold-Catalyzed Electrophilic Cyclization

EntryR Group on AlkyneCatalystSolventTemperature (°C)TimeYield (%)Reference
1PhenylAuCl(PPh₃)/AgOTfCH₂Cl₂Room Temp-High[4]
2AlkylAuCl(PPh₃)/AgOTfCH₂Cl₂Room Temp-High[4]

Note: Specific yields and reaction times for o-(1-alkynyl)thioanisole derivatives were not detailed in the general reviews, but high efficiency is reported for analogous systems.

Experimental Protocols

General Procedure for Sulfur-Mediated Cyclization

Materials:

  • o-(1-Alkynyl)thioanisole derivative (1.0 equiv)

  • Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the o-(1-alkynyl)thioanisole derivative in dichloromethane, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(methylthio)-2-substituted benzo[b]thiophene.[2]

General Procedure for Iodine-Mediated Cyclization

Materials:

  • o-(1-Alkynyl)thioanisole derivative (1.0 equiv)

  • Molecular Iodine (I₂) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the o-(1-alkynyl)thioanisole derivative in dichloromethane.

  • Add molecular iodine to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting 3-iodo-2-substituted benzo[b]thiophene is often obtained in high purity without the need for further purification.[3]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives.

Sulfur_Mediated_Cyclization cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product start_alkyne o-(1-Alkynyl)thioanisole intermediate Thiirenium Ion Intermediate start_alkyne->intermediate Electrophilic Attack start_electrophile Dimethyl(thiodimethyl)sulfonium tetrafluoroborate start_electrophile->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization demethylation Demethylation cyclization->demethylation product 3-(Methylthio)-2-substituted benzo[b]thiophene demethylation->product

Caption: Proposed mechanism for sulfur-mediated cyclization.

Iodine_Mediated_Cyclization cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product start_alkyne o-(1-Alkynyl)thioanisole iodonium Iodonium Ion Intermediate start_alkyne->iodonium Electrophilic Addition start_iodine Molecular Iodine (I₂) start_iodine->iodonium cyclization 5-endo-dig Cyclization iodonium->cyclization rearomatization Rearomatization cyclization->rearomatization product 3-Iodo-2-substituted benzo[b]thiophene rearomatization->product

Caption: Proposed mechanism for iodine-mediated cyclization.

Experimental_Workflow start Dissolve o-(1-alkynyl)thioanisole in appropriate solvent add_reagent Add electrophile (e.g., sulfur reagent, iodine) start->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup (quench, extract, dry) monitor->workup Reaction complete purify Purification by column chromatography (if necessary) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols: 2-Iodo-6-methoxybenzo[b]thiophene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-iodo-6-methoxybenzo[b]thiophene as a key building block in the synthesis of advanced organic materials. The protocols outlined are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of conjugated polymers and small molecules for applications in organic electronics.

Introduction

2-Iodo-6-methoxybenzo[b]thiophene is a versatile precursor for the synthesis of a variety of functional organic materials. The benzothiophene core is a well-established electron-rich aromatic system that, when incorporated into larger conjugated structures, can impart desirable electronic and optical properties. The methoxy group at the 6-position acts as an electron-donating group, which can be used to tune the HOMO and LUMO energy levels of the resulting materials. The iodo-substituent at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the extension of the conjugated system.

Materials derived from this building block are promising candidates for a range of applications in materials science, including:

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

  • Organic Photovoltaics (OPVs): As electron-donor materials in the active layer of solar cells.

  • Organic Light-Emitting Diodes (OLEDs): As components of the emissive or charge-transport layers.

Experimental Protocols

The following protocols are representative methods for the synthesis of the precursor, 2-iodo-6-methoxybenzo[b]thiophene, and its subsequent use in the synthesis of a more complex organic semiconductor via a Suzuki cross-coupling reaction.

Protocol 1: Synthesis of 2-Iodo-6-methoxybenzo[b]thiophene

This protocol is a plausible synthetic route adapted from related procedures for substituted benzothiophenes.

Workflow Diagram:

G cluster_synthesis Synthesis of 2-Iodo-6-methoxybenzo[b]thiophene start Start with 5-methoxybenzo[b]thiophene lithiation Ortho-lithiation with n-BuLi in THF at -78 °C start->lithiation Step 1 iodination Quench with an iodine source (e.g., I2) lithiation->iodination Step 2 workup Aqueous workup and purification iodination->workup Step 3 product 2-Iodo-6-methoxybenzo[b]thiophene workup->product Step 4 G cluster_coupling Suzuki Cross-Coupling Reaction reactants 2-Iodo-6-methoxybenzo[b]thiophene + Thiophene-2-boronic acid reaction Heat under inert atmosphere reactants->reaction catalyst Pd(PPh3)4 + Base (e.g., K2CO3) catalyst->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction workup Extraction and Purification reaction->workup Step 1 product Coupled Dimer Product workup->product Step 2 G cluster_design Material Design Logic start_mol 2-Iodo-6-methoxybenzo[b]thiophene coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) start_mol->coupling comonomer Choice of Co-monomer (Acceptor/Donor Strength) coupling->comonomer side_chains Introduction of Solubilizing Side Chains coupling->side_chains properties Tuning of: - HOMO/LUMO Levels - Bandgap - Solubility - Morphology comonomer->properties side_chains->properties application Target Application (OFET, OPV, OLED) properties->application

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with 2-Iodobenzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Sonogashira coupling reactions involving 2-iodobenzothiophene substrates. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Sonogashira coupling of 2-iodobenzothiophenes.

Q1: My reaction is showing low to no conversion of the 2-iodobenzothiophene starting material. What are the likely causes and how can I fix this?

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or degradation.

    • Solution: Use fresh, high-quality palladium catalysts. If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure that the reaction conditions facilitate its reduction to the active Pd(0) species. The amine base or the alkyne itself can often serve as the reducing agent.[1] Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.

  • Insufficiently Degassed Solvents/Reagents: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the alkyne and deactivating the catalyst.[2]

    • Solution: Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Inappropriate Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.

    • Solution: Triethylamine (Et₃N) is a common choice. However, for challenging substrates, stronger or sterically hindered bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more effective.[2][3] Be cautious with very strong bases as they can promote side reactions with certain solvents.[4]

  • Low Reaction Temperature: The oxidative addition of the 2-iodobenzothiophene to the palladium center may be slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. While many Sonogashira reactions proceed at room temperature, heating to 50-80 °C can significantly improve the rate and yield.[2]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser-type coupling). How can I minimize this side reaction?

Possible Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen promotes the oxidative dimerization of the alkyne, especially in the presence of the copper co-catalyst.

    • Solution: Rigorous exclusion of air from the reaction is critical. Ensure your reaction setup is airtight and solvents are properly degassed.

  • Copper Co-catalyst: While copper(I) iodide (CuI) accelerates the reaction, it is also known to promote Glaser coupling.[2]

    • Solution:

      • Reduce Copper Loading: Use the minimum effective amount of CuI (typically 1-5 mol%).

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require more forcing conditions (higher temperature, stronger base, or specific ligands) but eliminate the primary source of homocoupling.[5]

  • Slow Cross-Coupling: If the desired cross-coupling is slow, the homocoupling side reaction can become more prominent.

    • Solution: Optimize the main reaction parameters (catalyst, ligand, temperature) to accelerate the Sonogashira coupling, making it the dominant reaction pathway.

Q3: My reaction works, but the yield is inconsistent. What factors should I control more carefully?

Possible Causes & Solutions:

  • Reagent Quality: The purity of all reagents is paramount for reproducibility.

    • Solution: Use freshly distilled or purchased anhydrous solvents. Ensure the 2-iodobenzothiophene, alkyne, and base are of high purity. The quality of the CuI can also vary; using freshly purchased or purified CuI is recommended.

  • Precise Stoichiometry: Inaccurate measurement of reagents, especially the catalyst and ligand, can lead to variable results.

    • Solution: Prepare stock solutions of the catalyst and ligand in a degassed solvent for more accurate dispensing, especially for small-scale reactions.

  • Reaction Setup and Atmosphere: Minor leaks in the reaction setup can introduce oxygen and moisture, affecting the yield.

    • Solution: Use well-sealed reaction vessels and maintain a positive pressure of an inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst for the Sonogashira coupling of 2-iodobenzothiophenes?

A: There is no single "best" catalyst, as the optimal choice can depend on the specific alkyne and reaction conditions. However, common and effective catalysts include:

  • Pd(PPh₃)₄: A reliable Pd(0) catalyst that does not require in situ reduction.

  • PdCl₂(PPh₃)₂: A stable Pd(II) precatalyst that is reduced to the active Pd(0) species in the reaction mixture.

  • Pd(OAc)₂ with a phosphine ligand: This combination allows for the use of a variety of phosphine ligands to tune the reactivity.

Q: Do I need a phosphine ligand? If so, which one should I choose?

A: Yes, a phosphine ligand is generally required to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Triphenylphosphine (PPh₃): The most common and cost-effective ligand.

  • Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos): These can often improve reaction rates and yields, especially for less reactive substrates or in copper-free systems.

Q: Which solvent is most suitable for this reaction?

A: The choice of solvent can significantly impact the reaction outcome.

  • Amine bases as solvents (e.g., neat Et₃N or piperidine): Can be effective but may complicate product isolation.

  • Aprotic polar solvents (e.g., DMF, THF, 1,4-dioxane): These are widely used and generally provide good solubility for the reactants.[4][5]

  • Toluene: A nonpolar solvent that can also be effective, particularly in copper-free systems.[6]

Q: Is a copper co-catalyst always necessary?

A: No, copper-free Sonogashira reactions are well-established.[5] They are particularly useful for avoiding alkyne homocoupling. However, these reactions may require different ligands, stronger bases, or higher temperatures to achieve good yields.

Data Presentation

The following tables summarize quantitative data for the Sonogashira coupling of iodobenzothiophene derivatives and related heteroaryl iodides under various conditions.

Table 1: Optimization of Sonogashira Coupling of 2,3-Diiodobenzothiophene with 3-Methoxypropyne

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of 2-alkynyl-3-iodobenzothiophene (%)
1Pd(PPh₃)₄ (5)-Et₃N (2.5)DMF252455
2Pd₂(dba)₃ (2.5)Xantphos (10)Et₃N (2.5)DMF252465
3Pd₂(dba)₃ (2.5)Xantphos (10)K₃PO₄ (2.5)DMF252480
4Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃ (2.5)DMF252472
5Pd₂(dba)₃ (2.5)Xantphos (10)DBU (2.5)DMF252468

Data adapted from a study on 2,3-diiodobenzothiophene, demonstrating the effect of different bases on the regioselective coupling at the 2-position.[3]

Table 2: Effect of Solvent and Base on a Model Sonogashira Coupling

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1Et₃NCyrene100196
2K₃PO₄Cyrene1001Solidified
3Cs₂CO₃Cyrene1001Solidified
4Et₃NTHF652480
5Et₃NDMF1002491

This table illustrates the impact of solvent and base choice, highlighting potential issues with certain combinations, such as the solidification observed with inorganic bases in Cyrene.[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of a 2-iodobenzothiophene with a terminal alkyne.

Materials:

  • 2-Iodobenzothiophene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) in a solvent like THF or DMF (to make a 0.1-0.5 M solution with respect to the 2-iodobenzothiophene)

  • Anhydrous, degassed solvent (THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-iodobenzothiophene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for reactions where alkyne homocoupling is a significant issue.

Materials:

  • 2-Iodobenzothiophene (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • A bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%)

  • A strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the 2-iodobenzothiophene, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to a higher temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine 2-Iodobenzothiophene, Pd Catalyst, Ligand, CuI (optional), and Base setup Assemble Reaction under Inert Atmosphere reagents->setup degas Degas Solvents and Reagents degas->setup add_alkyne Add Terminal Alkyne setup->add_alkyne react Stir at RT or Heat add_alkyne->react monitor Monitor by TLC/GC-MS react->monitor quench Quench and Filter monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for Sonogashira coupling experiments.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction inactive_catalyst Is the Catalyst Active? start->inactive_catalyst oxygen_present Is Oxygen Present? start->oxygen_present wrong_base Is the Base Strong Enough? start->wrong_base low_temp Is the Temperature Too Low? start->low_temp homocoupling Observing Homocoupling? start->homocoupling use_fresh_catalyst Use Fresh Catalyst or Change Precatalyst inactive_catalyst->use_fresh_catalyst No degas_thoroughly Improve Degassing oxygen_present->degas_thoroughly Yes screen_bases Screen Different Bases (e.g., Et3N, K3PO4) wrong_base->screen_bases No increase_temp Increase Reaction Temperature low_temp->increase_temp Yes copper_free Switch to Copper-Free Conditions homocoupling->copper_free Yes

Caption: Troubleshooting logic for low-yielding Sonogashira reactions.

References

Technical Support Center: Palladium-Catalyzed Arylation of Benzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed arylation of benzothiophenes.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Arylated Benzothiophene

Question: I am not getting any, or a very low yield of my desired arylated benzothiophene. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in palladium-catalyzed arylation of benzothiophenes can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic guide to troubleshooting this issue:

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The Pd(0) active catalyst can be sensitive to air and may decompose. Additionally, high temperatures can lead to the formation of inactive palladium black.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen), especially if using air-sensitive ligands or precatalysts.[1] If you observe the formation of palladium black, consider lowering the reaction temperature or using a more stable catalyst system. Some protocols have successfully used air-stable palladium catalysts.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The absence of a suitable ligand or the use of an inappropriate one can halt the reaction.

    • Solution: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective. For direct C-H arylations, sometimes no ligand is necessary, but if yields are low, addition of a phosphine ligand or an N-heterocyclic carbene (NHC) ligand might be beneficial.

  • Incorrect Base or Solvent: The choice of base and solvent is critical for both the transmetalation step (in cross-coupling reactions) and C-H activation.

    • Solution: Screen a variety of bases and solvents. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For direct C-H arylations, bases like KOAc and pivalic acid are often employed. Solvents such as dioxane, toluene, and DMF are common, but for some direct arylations, specialized solvents like hexafluoro-2-propanol (HFIP) have shown excellent results at room temperature.[2]

  • Poor Quality of Reagents: Impurities in starting materials, particularly the organometallic reagent (e.g., boronic acid), can interfere with the reaction.

    • Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous, as water can sometimes negatively impact the reaction, although in some Suzuki protocols, aqueous base solutions are used.

A general workflow for optimizing a low-yield reaction is presented below:

G cluster_start Start: Low/No Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low or No Product Formation check_catalyst Verify Catalyst and Ligand Activity - Use fresh catalyst/ligand - Degas solvent - Run under inert atmosphere start->check_catalyst screen_base Screen Different Bases - Inorganic (K₂CO₃, Cs₂CO₃) - Organic (KOAc, PivOH) check_catalyst->screen_base screen_solvent Screen Different Solvents - Aprotic (Dioxane, Toluene) - Polar Aprotic (DMF, DMSO) - Protic (HFIP) screen_base->screen_solvent check_reagents Check Reagent Quality - Use pure starting materials - Ensure anhydrous conditions (if required) screen_solvent->check_reagents adjust_temp Adjust Reaction Temperature - Incrementally increase or decrease check_reagents->adjust_temp success Improved Yield adjust_temp->success Success failure Still Low Yield Consider alternative reaction adjust_temp->failure No Improvement G cluster_c2 C2-Arylation Pathway cluster_c3 C3-Arylation Pathway benzothiophene Benzothiophene c2_intermediate C2-Palladacycle (Kinetically Favored) benzothiophene->c2_intermediate Pd(II), Base (Standard Conditions) c3_intermediate C3-Palladacycle (Thermodynamically Favored/ Sterically Directed) benzothiophene->c3_intermediate Pd(0), Ag₂CO₃, HFIP (Specific Conditions) or C2-position blocked c2_arylation C2-Arylation Product c3_arylation C3-Arylation Product c2_intermediate->c2_arylation Ar-X, Reductive Elimination c3_intermediate->c3_arylation Ar-X, Reductive Elimination G pd_ii Pd(II)X₂ pd_0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-X) pd_0->oxidative_addition intermediate1 Ar-Pd(II)-X oxidative_addition->intermediate1 cmd Concerted Metalation- Deprotonation (CMD) (Benzothiophene, Base) intermediate2 Aryl-Benzothienyl-Pd(II) cmd->intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd_0 product Arylated Benzothiophene reductive_elimination->product hx H-X reductive_elimination->hx intermediate1->cmd intermediate2->reductive_elimination

References

Technical Support Center: Purification of 2-Iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-iodo-6-methoxybenzo[b]thiophene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-iodo-6-methoxybenzo[b]thiophene?

A1: The two most common and effective methods for the purification of 2-iodo-6-methoxybenzo[b]thiophene are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What are the likely impurities I might encounter after synthesizing 2-iodo-6-methoxybenzo[b]thiophene?

A2: Potential impurities can include unreacted starting materials, such as 6-methoxybenzo[b]thiophene, and regioisomers formed during the iodination step. For instance, if the synthesis involves electrophilic iodination, small amounts of other iodinated isomers might be present. It is also possible to have di-iodinatated species as a minor impurity.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. A suitable solvent system, such as hexane/ethyl acetate, on silica gel plates (GF254) will allow you to visualize the separation of the desired product from impurities under UV light.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2-iodo-6-methoxybenzo[b]thiophene.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
The product is eluting with impurities. The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended.
The chosen solvent system is not providing adequate separation.Try a different solvent system. For example, a mixture of hexane and dichloromethane can sometimes provide better separation for aromatic compounds.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, a small amount of a more polar solvent like methanol can be added to the eluent.
Streaking of the compound on the TLC plate. The compound may be acidic or basic, leading to interaction with the silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can be added. For basic compounds, a few drops of triethylamine may help.
The sample is overloaded on the column.Use a larger column or reduce the amount of crude material loaded.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent or a solvent mixture. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is supersaturated.Add a little more solvent to the hot solution.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to concentrate the solution.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the compound.
The crystals were filtered before crystallization was complete.Ensure the solution has been cooled sufficiently and adequate time has been allowed for crystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general method for the purification of 2-iodo-6-methoxybenzo[b]thiophene using silica gel column chromatography.

Materials:

  • Crude 2-iodo-6-methoxybenzo[b]thiophene

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates (silica gel GF254)

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or 98:2 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC using a suitable solvent system (e.g., 8:2 hexane/ethyl acetate) and visualize the spots under a UV lamp.

  • Product Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified 2-iodo-6-methoxybenzo[b]thiophene.

Quantitative Data Summary:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Typical Starting Eluent 98:2 Hexane:Ethyl Acetate
Typical Final Eluent 90:10 Hexane:Ethyl Acetate
Typical Yield 70-90% (depending on crude purity)
Protocol 2: Recrystallization

This protocol describes a general procedure for the purification of 2-iodo-6-methoxybenzo[b]thiophene by recrystallization.

Materials:

  • Crude 2-iodo-6-methoxybenzo[b]thiophene

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should form. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Quantitative Data Summary:

ParameterValue
Recommended Solvents Ethanol, Isopropanol, Hexane/Ethyl Acetate
Typical Recovery 60-85% (depending on crude purity and solvent choice)

Visualizations

PurificationWorkflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots Recrystallization Recrystallization TLC_Analysis->Recrystallization One major spot with minor impurities Pure_Product Pure Product Column_Chromatography->Pure_Product Impurities Impurities Column_Chromatography->Impurities Recrystallization->Pure_Product Recrystallization->Impurities In mother liquor TroubleshootingLogic Start Purification Issue Check_TLC Analyze crude by TLC Start->Check_TLC Multiple_Spots Multiple spots of comparable intensity? Check_TLC->Multiple_Spots Streaking Is there streaking? Check_TLC->Streaking Column_Chroma Use Column Chromatography Multiple_Spots->Column_Chroma Yes Recrystallize Attempt Recrystallization Multiple_Spots->Recrystallize No Streaking->Check_TLC No Modify_Eluent Add modifier to eluent (e.g., acid/base) Streaking->Modify_Eluent Yes Optimize_Column Optimize column conditions (gradient, packing) Column_Chroma->Optimize_Column Check_Solubility Check solubility for recrystallization Recrystallize->Check_Solubility Find_Solvent Find suitable recrystallization solvent Check_Solubility->Find_Solvent Poor

References

Technical Support Center: Stability and Reactivity of 2-Iodo-6-methoxybenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-iodo-6-methoxybenzo[b]thiophene under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for 2-iodo-6-methoxybenzo[b]thiophene?

A1: 2-Iodo-6-methoxybenzo[b]thiophene is a versatile intermediate in organic synthesis. However, its stability can be influenced by the reaction conditions. The carbon-iodine bond is the most reactive site and can be susceptible to cleavage or undergo oxidative addition in the presence of transition metal catalysts. The methoxy group is generally stable, but strong acids or bases might affect it. The benzothiophene core is relatively robust but can be susceptible to oxidation under harsh conditions.

Q2: Are there any known incompatibilities of 2-iodo-6-methoxybenzo[b]thiophene with common reagents or conditions?

A2: Caution should be exercised when using strong organolithium reagents at elevated temperatures, as this can lead to unexpected side reactions, including halogen transfer.[1] Strong oxidizing agents should also be used with care to avoid oxidation of the thiophene sulfur.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low yield of the coupled product.

Potential Cause Troubleshooting Step
Catalyst Inactivity Use a fresh, high-purity palladium catalyst and phosphine ligand. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.
Base Incompatibility The choice of base is crucial. For substrates sensitive to strong bases, consider using milder options like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous.
Boronic Acid Decomposition Use fresh boronic acid or its pinacol ester, as they can degrade upon storage.
Solvent Effects Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often effective.
Sub-optimal Temperature The reaction temperature can significantly impact the yield. Start with a moderate temperature (e.g., 80-100 °C) and optimize as needed.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried flask, combine 2-iodo-6-methoxybenzo[b]thiophene (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water or toluene/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

Issue: Formation of homocoupled alkyne (Glaser coupling) and low yield of the desired product.

Potential Cause Troubleshooting Step
Copper(I) Co-catalyst The presence of Cu(I) can promote Glaser coupling. Consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst or different ligands.
Oxygen Contamination Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize oxidative homocoupling.
Base Strength An amine base (e.g., triethylamine, diisopropylamine) is typically used. Ensure the base is anhydrous and used in sufficient excess.
Low Catalyst Activity Use a reliable palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with appropriate phosphine ligands.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of 2-iodo-6-methoxybenzo[b]thiophene (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a degassed solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add an anhydrous amine base (e.g., triethylamine, 2-3 equiv).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling Cause1 Glaser Homocoupling? Start->Cause1 Cause2 Low Catalyst Activity? Start->Cause2 Cause3 Inefficient Base? Start->Cause3 Solution1a Use Copper-Free Conditions Cause1->Solution1a Solution1b Ensure Rigorous Degassing Cause1->Solution1b Solution2 Use Fresh/Active Pd Catalyst & Ligand Cause2->Solution2 Solution3 Use Anhydrous Amine Base Cause3->Solution3

Sonogashira Coupling Troubleshooting Logic
Heck Reaction

Issue: Poor regioselectivity or low conversion.

Potential Cause Troubleshooting Step
Steric Hindrance The steric bulk of the alkene or the benzothiophene substrate can affect the rate and selectivity. Using a less sterically demanding phosphine ligand might be beneficial.
Base and Solvent Choice The combination of base and solvent is critical. Common systems include Et₃N in DMF or K₂CO₃ in DMA. The choice can influence the reaction rate and selectivity.
Double Bond Isomerization Isomerization of the product can occur at high temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.

Experimental Protocol: General Procedure for Heck Reaction

  • In a pressure vessel, combine 2-iodo-6-methoxybenzo[b]thiophene (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, 2-3 equiv).

  • Add a degassed polar aprotic solvent (e.g., DMF or DMA).

  • Seal the vessel and heat the reaction mixture to 80-140 °C. Monitor the progress by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

Issue: Catalyst deactivation or slow reaction rate.

Potential Cause Troubleshooting Step
Ligand Choice The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required for efficient coupling, especially with less reactive amines.
Base Strength A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically necessary. Ensure the base is fresh and handled under anhydrous conditions.
Substrate Purity Impurities in the amine or aryl iodide can poison the catalyst. Use purified starting materials.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Add 2-iodo-6-methoxybenzo[b]thiophene (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Stability Under Other Common Reaction Conditions

Lithiation and Metal-Halogen Exchange

Issue: Unexpected side reactions or low yield of the desired lithiated species.

  • Halogen Transfer : Treatment of a related compound, 5-methoxybenzothiophene, with n-BuLi in the presence of an iodo-aldehyde resulted in the formation of 2-iodo-5-methoxybenzo[b]thiophene, indicating a propensity for halogen transfer.[1] This suggests that direct lithiation at another position might be challenging and could be accompanied by the formation of the 2-lithiated species via iodine transfer.

  • Temperature Control : To minimize side reactions, it is crucial to perform metal-halogen exchange at very low temperatures (typically -78 °C or lower).

  • Choice of Lithiating Agent : t-BuLi is often more effective than n-BuLi for metal-halogen exchange with aryl iodides.

Lithiation_Pathway Start 5-Methoxybenzothiophene + Iodo-aldehyde + n-BuLi Intermediate Potential Lithiation at C-2 (intended reaction failed) Start->Intermediate Expected Path Product 2-Iodo-5-methoxybenzo[b]thiophene (Halogen Transfer Product) Start->Product Observed Path

Observed Halogen Transfer in a Related System
Acidic and Basic Conditions

  • Acid Stability : The benzothiophene core is generally stable to moderately acidic conditions. However, strong, hot acids could potentially lead to decomposition or cleavage of the methoxy ether.

  • Base Stability : The compound is generally stable to common organic bases used in cross-coupling reactions (e.g., carbonates, phosphates, amine bases). Strong alkoxides like NaOt-Bu are also tolerated under typical Buchwald-Hartwig conditions. However, prolonged exposure to strong, hot aqueous bases may lead to hydrolysis of the methoxy group or other degradation pathways.

Oxidizing and Reducing Conditions
  • Oxidation : The thiophene sulfur is susceptible to oxidation. Strong oxidizing agents like m-CPBA or H₂O₂ can oxidize the sulfur to a sulfoxide or a sulfone. Milder oxidants might be tolerated, but care should be taken.

  • Reduction : The iodo group can be removed (hydrodeiodination) under various reducing conditions, including catalytic hydrogenation (e.g., H₂, Pd/C) or with hydride reagents. This can be a desired transformation or an unwanted side reaction.

Thermal and Photochemical Stability
  • Photochemical Stability : Aryl iodides can be sensitive to UV light, which can induce homolytic cleavage of the C-I bond, leading to radical-mediated side reactions. It is advisable to protect reactions involving this compound from direct light.

References

Optimizing catalyst load for Suzuki coupling of iodobenzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Suzuki Coupling of Iodobenzothiophenes

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize catalyst loading for the Suzuki-Miyaura cross-coupling of iodobenzothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst load for the Suzuki coupling of an iodobenzothiophene?

A1: For aryl iodides, which are highly reactive coupling partners, a good starting point for catalyst loading is typically in the range of 0.5 to 2 mol% of the palladium source.[1] For highly efficient catalyst systems or during optimization, loadings can often be lowered significantly, sometimes to as low as 0.005 mol%.[2]

Q2: Which palladium catalysts are recommended for this reaction?

A2: A variety of Pd(0) and Pd(II) sources are effective. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source, though it can be sensitive to air and may require careful handling.[3]

  • Pd(OAc)₂ with a phosphine ligand: A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] It must be used with a ligand.

  • PdCl₂(dppf): A robust and highly effective air-stable Pd(II) precatalyst, particularly good for a range of substrates including heteroaryl halides.[4][5]

  • Palladacycle Precatalysts: These are often highly active and can achieve excellent results at very low loadings.[6]

Q3: What are the potential consequences of using a catalyst loading that is too high?

A3: While it may seem that more catalyst will drive the reaction faster, excessively high loadings (> 5 mol%) can be detrimental. Potential issues include an increase in side reactions such as the homocoupling of the boronic acid partner, formation of palladium black (catalyst decomposition), and difficulties in purifying the final product to remove palladium residues.[2] It also increases the overall cost of the synthesis.

Q4: Can the catalyst loading be reduced for large-scale (kilo-scale) reactions?

A4: Yes, reducing catalyst loading is a primary goal in process chemistry for industrial applications to minimize cost and metal contamination in the final product.[1] Loadings as low as 50 ppm (0.005 mol%) have been successfully used in large-scale syntheses of industrial fungicides via Suzuki coupling.[7] This, however, requires careful optimization of all reaction parameters.

Q5: How do I know if my palladium catalyst has decomposed or is inactive?

A5: Visual inspection can be a first clue; the formation of black particles or a mirror-like palladium film on the glassware indicates catalyst decomposition (crashing out) to palladium black.[2] A bright yellow color for a catalyst like Pd(PPh₃)₄ suggests it is still active, whereas discoloration can indicate degradation.[3] The most definitive sign of an inactive catalyst is a stalled reaction where starting materials are no longer being consumed, as monitored by techniques like TLC or LC-MS.[8]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: The reaction is very slow or has stalled with significant starting material remaining.

  • Q: My reaction isn't progressing. Could the catalyst be the problem?

    • A: Yes, this is a common issue. First, ensure your catalyst is active. Older bottles of Pd(OAc)₂ or air-exposed Pd(PPh₃)₄ may have degraded.[3][8] Second, ensure your solvent was properly degassed. Oxygen can deactivate the Pd(0) catalyst.[5] Consider preparing the active Pd(0) species in situ from a more stable Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand.[3]

  • Q: I've confirmed the catalyst is good. What else could be wrong?

    • A: Several factors could be at play:

      • Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[9][10] The base should be finely powdered and dry.

      • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow. If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring. Sometimes, adding a co-solvent like THF or DME can improve solubility.[3][9]

      • Low Temperature: While many Suzuki couplings work at moderate temperatures (60-80 °C), sterically hindered substrates may require higher temperatures to proceed at a reasonable rate.[10] Try increasing the temperature to reflux.[3]

Problem: The yield is low, but the starting material is consumed. I see multiple side products.

  • Q: My main side product appears to be from homocoupling of the boronic acid. Is my catalyst load too high?

    • A: Possibly. High catalyst concentration can sometimes favor homocoupling. However, the more common cause is the presence of oxygen, which can promote this side reaction. Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[5] Using a slight excess of the boronic acid can sometimes be a strategy, but if homocoupling is severe, focus on deoxygenation.

  • Q: I am observing protodeboronation (boronic acid is replaced by -H). What causes this?

    • A: Protodeboronation can occur under harsh basic conditions or if there is excess water in the reaction, especially at high temperatures. While some water is often necessary, using rigorously dried organic solvents can help. Alternatively, switching to a milder base may reduce this side reaction.[4]

  • Q: My iodobenzothiophene seems to be decomposing. What should I do?

    • A: This suggests the reaction conditions are too harsh. The primary culprit is often excessive temperature. Try lowering the reaction temperature and compensating with a more active catalyst system (e.g., using a Buchwald-type ligand like SPhos or XPhos instead of PPh₃) or by increasing the catalyst loading slightly.[3]

Logical & Workflow Diagrams

A troubleshooting workflow can help diagnose issues systematically.

G start Low Yield or Incomplete Conversion cat_check Is Catalyst Active and Properly Degassed? start->cat_check base_check Is Base Sufficient (2-3 eq) and Active? cat_check->base_check Yes sol_cat Use Fresh Catalyst (e.g., PdCl₂(dppf)) and Degas Thoroughly cat_check->sol_cat No cond_check Are Conditions (Temp, Solvent) Optimal? base_check->cond_check Yes sol_base Use Fresh, Dry Base (e.g., K₂CO₃, K₃PO₄) Ensure 2-3 Equivalents base_check->sol_base No side_prod Side Product Formation? cond_check->side_prod Yes sol_cond Increase Temperature Improve Solubility (e.g., add co-solvent) cond_check->sol_cond No sol_homo Improve Degassing Check for Air Leaks side_prod->sol_homo Homocoupling sol_proto Use Milder Base Ensure Anhydrous Solvent side_prod->sol_proto Protodeboronation

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

G center Optimal Catalyst Load sub Substrate Reactivity (I > Br >> Cl) sub->center lig Ligand Choice (e.g., PPh₃ vs. Buchwald) lig->center temp Reaction Temperature temp->center base Base Strength & Type base->center conc Reactant Concentration conc->center

Caption: Key factors influencing optimal catalyst loading in Suzuki coupling.

Data Presentation: Catalyst Load Optimization

The following table provides representative data from a typical catalyst screening experiment for the coupling of an iodobenzothiophene with an arylboronic acid. The goal is to find the lowest catalyst loading that provides a high yield in a reasonable time.

Table 1: Optimization of PdCl₂(dppf) Loading

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion / Yield (%)Observations
12.02>98%Complete conversion, clean reaction.
21.02>98%Complete conversion, clean reaction.
30.54>98%Slower reaction but still complete.
40.11295%Reaction significantly slower.
50.052480%Incomplete conversion after 24h.

Reaction Conditions: Iodobenzothiophene (1.0 mmol), Arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), PdCl₂(dppf) (as specified), in a Dioxane/H₂O (4:1) mixture at 90 °C under N₂.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

This protocol outlines a general method for screening different catalyst loadings for the Suzuki-Miyaura coupling of an iodobenzothiophene.

1. Materials and Setup:

  • Reactants: Iodobenzothiophene derivative, Arylboronic acid.

  • Catalyst: Palladium source (e.g., PdCl₂(dppf)).

  • Base: Anhydrous K₂CO₃ or K₃PO₄ (finely powdered).

  • Solvent: Degassed Dioxane and deionized water (or another suitable solvent system like Toluene/H₂O or DME/H₂O).

  • Glassware: Schlenk flask or reaction vial with a magnetic stir bar, condenser, and nitrogen/argon inlet.

2. Reaction Setup and Execution:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the iodobenzothiophene (e.g., 1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (2.5 mmol, 2.5 eq).

  • Add the desired amount of the palladium catalyst. For a screening experiment (see Table 1), this would be 2.0 mol%, 1.0 mol%, 0.5 mol%, etc., in separate, parallel reactions.

  • Add the degassed solvent system (e.g., 4 mL Dioxane and 1 mL H₂O).

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction vigorously.

3. Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash it with brine (2 x 15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification and Analysis:

  • Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.

  • Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each catalyst loading to determine the optimal condition.

References

Technical Support Center: Regioselectivity in the Functionalization of 6-Methoxybenzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the chemical modification of 6-methoxybenzothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing the regioselectivity of functionalization on the 6-methoxybenzothiophene core?

A1: The regioselectivity is primarily determined by the interplay of two factors:

  • Electronic Effects of the Methoxy Group: The methoxy group at the C6 position is a strong electron-donating group. Through resonance, it increases the electron density of the benzene ring, making it more reactive towards electrophiles. It is an ortho, para-director, activating the C5 and C7 positions for electrophilic aromatic substitution.

  • Inherent Reactivity of the Benzothiophene Nucleus: The thiophene ring is generally more electron-rich than the benzene ring. In electrophilic substitutions, the C3 position is the most nucleophilic, followed by the C2 position. For deprotonation (lithiation), the proton at the C2 position is the most acidic due to the inductive effect of the adjacent sulfur atom.

The final regiochemical outcome depends on the reaction type and conditions, which can be tuned to favor substitution on either the thiophene or the benzene moiety.

G Directing Effects on 6-Methoxybenzothiophene cluster_0 cluster_1 Reaction Types & Preferred Positions 6-Methoxybenzothiophene Electrophilic Attack Lithiation (Deprotonation) Methoxy Directed (EAS) C3 Electrophilic Attack->C3 Thiophene Ring C2 Lithiation (Deprotonation)->C2 Thiophene Ring C5 / C7 Methoxy Directed (EAS)->C5 / C7 Benzene Ring

Caption: Key regioselective functionalization pathways.
Q2: My Friedel-Crafts acylation is giving low yields and a mixture of isomers. How can I improve selectivity for the C3 position?

A2: This is a common issue. Friedel-Crafts reactions can be sensitive to conditions, and the activating methoxy group can lead to multiple products.

Troubleshooting Steps:

  • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes lead to demethylation of the methoxy group or lower selectivity. Consider using milder Lewis acids such as SnCl₄, ZnCl₂, or FeCl₃.

  • Temperature Control: Lowering the reaction temperature often increases the kinetic preference for substitution at the most reactive C3 position.[1] Reactions are typically run between 0 °C and room temperature.

  • Solvent: The choice of solvent can influence the activity of the Lewis acid. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Carbon disulfide (CS₂) is also an option that can sometimes improve selectivity.

  • Stoichiometry: Ensure you are using at least a stoichiometric amount of the Lewis acid, as it will coordinate with the carbonyl groups of both the acylating agent and the product.

Table 1: Regioselectivity in Electrophilic Substitution of 6-Methoxybenzothiophene

Reaction Reagents & Conditions Major Product Position Approx. Yield (%)
Friedel-Crafts Acylation Acetyl chloride, AlCl₃, DCM C3 Variable
Vilsmeier-Haack Formylation POCl₃, DMF C3 ~85-95%
Bromination NBS, Acetonitrile C3 >90%

| Iodination | I₂, HIO₃, H₂SO₄, Acetic Acid | C3 | ~80-90% |

Q3: How can I achieve functionalization at the C2 position?

A3: The C2 position is best functionalized via a directed ortho-metalation (lithiation) followed by quenching with an electrophile. The acidity of the C2 proton makes it susceptible to deprotonation by strong organolithium bases.

Common Issues & Solutions:

  • Problem: Incomplete lithiation.

    • Solution: Ensure your solvent (typically THF or diethyl ether) is scrupulously dry. Use a slight excess of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Allow sufficient time for the deprotonation to occur, usually at low temperatures (-78 °C).

  • Problem: Poor yield upon quenching with the electrophile.

    • Solution: Add the electrophile slowly at low temperature to control the exotherm. Ensure the electrophile is reactive enough. For example, to introduce a formyl group, use DMF. To introduce an iodine atom, use I₂.

G cluster_workflow C2-Functionalization Workflow start 6-Methoxybenzothiophene lithiation 1. n-BuLi, THF, -78°C 2. Electrophile (E+) start->lithiation product 2-Substituted-6-methoxy- benzothiophene lithiation->product pathway Directed ortho-Metalation Pathway

Caption: Workflow for C2 functionalization via lithiation.
Q4: I need to install a substituent using a cross-coupling reaction. What is the best approach?

A4: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) are excellent methods for forming C-C bonds.[2][3][4][5] The key is to first prepare a halogenated 6-methoxybenzothiophene, as the regioselectivity of the coupling is determined by the position of the halide.

  • Synthesize the Halogenated Precursor:

    • For 3-substituted products , perform an electrophilic halogenation (e.g., with NBS for bromination or NIS for iodination) to create 3-halo-6-methoxybenzothiophene.

    • For 2-substituted products , use the lithiation protocol described in Q3 and quench with a halogen source (e.g., I₂ or C₂Cl₆).

  • Perform the Cross-Coupling: Use the resulting halo-benzothiophene in your chosen cross-coupling reaction.

Troubleshooting Cross-Coupling Reactions:

  • Problem: Low or no product yield.

    • Solution: Catalyst and ligand choice are critical. Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos) and palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is appropriate for the chosen coupling partners and is anhydrous if required.

  • Problem: Homocoupling of the boronic acid (Suzuki) or organostannane (Stille).

    • Solution: Degas all solvents and reagents thoroughly to remove oxygen. Use fresh, high-quality catalyst and reagents.

  • Problem: Dehalogenation of the starting material.

    • Solution: This can be caused by certain ligands or excess base. Try a different ligand or reduce the amount of base.

G Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_couple R-Pd(II)L2-R' pd2_halide->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination product R-R' pd2_couple->product start R-X start->pd2_halide couple R'-M couple->pd2_couple

Caption: Generalized palladium cross-coupling cycle.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 6-Methoxybenzothiophene (C3-Formylation)
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 6-methoxybenzothiophene (1 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice containing sodium acetate or by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction & Purification: A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield 6-methoxybenzothiophene-3-carbaldehyde.

Protocol 2: C2-Lithiation and Iodination of 6-Methoxybenzothiophene
  • Setup: Add 6-methoxybenzothiophene (1 equivalent) to a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and dropping funnel. Dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: Dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF and add this solution dropwise to the lithiated species at -78 °C.

  • Reaction & Workup: After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 2-iodo-6-methoxybenzothiophene.

References

Technical Support Center: Workup Procedure for Heck Reaction with Benzothiophene Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful workup and purification of Heck reaction products involving benzothiophene substrates.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Heck reaction with a benzothiophene substrate?

A common workup procedure involves quenching the reaction, followed by an extractive workup to remove inorganic salts and highly polar impurities. The crude product is then purified, typically by column chromatography, to isolate the desired benzothiophene derivative.

Q2: How should the Heck reaction be quenched when a benzothiophene substrate is used?

After the reaction is deemed complete by methods such as TLC or LC-MS, it is cooled to room temperature. While specific quenching agents are often reaction-dependent, a common approach is to dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and then wash it with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to remove the base, typically an amine like triethylamine, and other water-soluble byproducts.

Q3: What are the common challenges encountered during the workup of Heck reactions with benzothiophene substrates?

Researchers may face several challenges, including:

  • Removal of Palladium Catalyst: The sulfur atom in the benzothiophene ring can coordinate to the palladium catalyst, making its removal from the product challenging.

  • Formation of Byproducts: Side reactions can lead to impurities that may be difficult to separate from the desired product. Common byproducts include homocoupled products of the aryl halide or the benzothiophene.[1][2]

  • Product Purification: The final product may require careful purification by column chromatography to achieve high purity.

Q4: How can I effectively remove the palladium catalyst from my benzothiophene product?

Several methods can be employed to remove residual palladium:

  • Filtration through Celite or Silica Gel: After quenching, filtering the reaction mixture through a pad of Celite or a short plug of silica gel can help remove a significant portion of the precipitated palladium catalyst.[3]

  • Aqueous Wash: A standard aqueous workup can help remove some of the more soluble palladium salts.

  • Palladium Scavengers: If significant palladium contamination persists, specialized palladium scavengers can be used. These are typically silica-based materials functionalized with thiols or other groups that have a high affinity for palladium.

  • Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium, though it may also adsorb some of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of your Heck reaction with benzothiophene substrates.

Problem Possible Cause Troubleshooting Steps
Difficulty removing palladium catalyst The sulfur in the benzothiophene substrate can act as a ligand, binding to the palladium and making it more soluble in the organic phase.1. Filtration: After quenching, filter the crude reaction mixture through a pad of Celite or a short plug of silica gel.[3]2. Scavengers: Employ a palladium scavenger. There are various commercially available scavengers with different functional groups. A small-scale screen can help identify the most effective one for your specific product.3. Activated Carbon: Stir the crude product solution with activated carbon for a period, then filter. Be aware that this may lead to some product loss.
Presence of homocoupling byproducts These byproducts can arise from the coupling of two molecules of the aryl halide or two molecules of the benzothiophene.[1][2]1. Reaction Optimization: Re-evaluate the reaction conditions. Adjusting the stoichiometry of the reactants, catalyst loading, or reaction temperature may minimize the formation of these byproducts.2. Chromatography: These byproducts can often be separated from the desired product by careful column chromatography. A gradient elution may be necessary to achieve good separation.
Low yield after workup The product may be partially soluble in the aqueous phase, or it may have been lost during the purification steps.1. Extraction: Ensure thorough extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.2. Chromatography: Optimize the column chromatography conditions to minimize product loss. This includes selecting the appropriate solvent system and silica gel.
Formation of palladium black This indicates the agglomeration and precipitation of the palladium(0) catalyst, which can reduce its activity and complicate the workup.1. Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium catalyst. A different ligand may prevent the formation of palladium black.2. Reaction Conditions: Higher temperatures can sometimes lead to catalyst decomposition. Consider running the reaction at a lower temperature if possible.

Experimental Protocols

Below are detailed methodologies for key workup and purification experiments.

Protocol 1: General Aqueous Workup and Filtration

This protocol is a standard starting point for the workup of a Heck reaction involving a benzothiophene substrate.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with ethyl acetate (EtOAc).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2x)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution (1x)

    • Brine (1x)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Palladium Removal (Optional): If a significant amount of palladium residue is visible, dissolve the crude product in a suitable solvent (e.g., dichloromethane or EtOAc) and filter it through a short plug of silica gel, eluting with the same solvent. Concentrate the filtrate to obtain the crude product for further purification.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying the crude product obtained from the Heck reaction.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified benzothiophene derivative.

Example Eluent Systems for Substituted Benzothiophenes:

  • Petroleum ether/EtOAc mixtures (e.g., starting with 100% petroleum ether and gradually increasing the EtOAc content).[2]

  • Hexane/EtOAc mixtures.

Data Presentation

The following table summarizes typical yields for Heck reactions involving benzothiophene 1,1-dioxides with various styrenes. This data can serve as a benchmark for expected outcomes.

EntryBenzothiophene SubstrateStyrene SubstrateProductYield (%)
1Benzo[b]thiophene 1,1-dioxideStyrene(E)-2-styrylbenzo[b]thiophene 1,1-dioxide92
2Benzo[b]thiophene 1,1-dioxide4-Methylstyrene(E)-2-(4-methylstyryl)benzo[b]thiophene 1,1-dioxide85
3Benzo[b]thiophene 1,1-dioxide4-Methoxystyrene(E)-2-(4-methoxystyryl)benzo[b]thiophene 1,1-dioxide88
4Benzo[b]thiophene 1,1-dioxide4-tert-Butylstyrene(E)-2-(4-tert-butylstyryl)benzo[b]thiophene 1,1-dioxide82

Data adapted from a study on the oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides.[2]

Visualizations

Experimental Workflow for Heck Reaction Workup

G A Heck Reaction Mixture B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., EtOAc) B->C D Aqueous Wash (H2O, sat. NH4Cl, Brine) C->D E Separate Organic Layer D->E K Aqueous Waste D->K F Dry over Na2SO4 or MgSO4 E->F G Filter and Concentrate F->G L Filter through Silica/Celite (Optional Palladium Removal) G->L H Crude Product I Column Chromatography H->I J Pure Product I->J L->H

Caption: General workflow for the workup and purification of a Heck reaction.

Troubleshooting Logic for Palladium Removal

G A Crude Product with Palladium Contamination B Filter through Silica/Celite Plug A->B C Analyze for Palladium Residue B->C D Acceptable Purity? C->D E Use Palladium Scavenger D->E No G Pure Product D->G Yes H Re-analyze for Palladium Residue E->H F Treat with Activated Carbon F->H I Acceptable Purity? H->I I->G Yes J Consider Alternative Purification Method I->J No

Caption: Decision tree for troubleshooting palladium removal from the reaction product.

References

Optimizing base and solvent for Mizoroki-Heck reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the base and solvent systems for Mizoroki-Heck reactions.

Troubleshooting Guide

Q1: My Mizoroki-Heck reaction is giving a low yield. What are the first parameters I should check regarding the base and solvent?

Low yields in Mizoroki-Heck reactions can often be attributed to suboptimal choices of base and solvent. Here’s a logical workflow to troubleshoot this issue:

Troubleshooting_Workflow cluster_base Base Considerations cluster_solvent Solvent Considerations cluster_temp Further Optimization Start Low Yield Observed Check_Base Step 1: Evaluate the Base Start->Check_Base Base_Strength Is the base too strong or too weak? Strong bases like KOtBu can hinder the reaction.[1] Weaker inorganic bases (K2CO3, NaOAc) are often effective.[1][2] Check_Base->Base_Strength Check_Solvent Step 2: Evaluate the Solvent Solvent_Polarity Is the solvent polarity appropriate? Polar aprotic solvents (DMF, DMA) are common choices.[3][4] Consider greener alternatives like Cyrene or PEG-400.[5][6] Check_Solvent->Solvent_Polarity Check_Temp Step 3: Optimize Temperature & Concentration Temp_Conc Systematically vary temperature and reactant concentration. These are critical variables that interact with each other.[6][9] Check_Temp->Temp_Conc Success Yield Improved Base_Solubility Is the base soluble in the reaction medium? Insoluble bases can lead to reproducibility issues. Base_Strength->Base_Solubility Base_Solubility->Check_Solvent Solvent_Water Is an aqueous medium suitable? Water can be an effective and sustainable solvent, sometimes requiring a phase-transfer agent like TBAB.[4][7][8] Solvent_Polarity->Solvent_Water Solvent_Water->Check_Temp Temp_Conc->Success Heck_Mechanism Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X OxAdd->PdII Insertion Migratory Insertion PdII->Insertion + Alkene AlkeneComplex Alkene Complex Insertion->AlkeneComplex BetaElim β-Hydride Elimination AlkeneComplex->BetaElim ProductComplex Product Complex BetaElim->ProductComplex - Product RedElim Base-Mediated Reductive Elimination ProductComplex->RedElim [H-Pd(II)-X] RedElim->Pd0 + Base - HBX

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Iodinated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions of iodinated heterocycles.

Troubleshooting Guide

Problem 1: Low to no conversion of starting material in Suzuki-Miyaura coupling of an iodinated pyridine.

Possible Causes and Solutions:

  • Catalyst Poisoning by Iodide: Iodide can form stable, inactive bridged palladium dimers, stalling the catalytic cycle.[1]

    • Solution 1: Add a Silver Salt Additive. Silver salts like silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) can precipitate excess iodide as silver iodide (AgI), preventing it from poisoning the palladium catalyst.

    • Solution 2: Use Bulky Electron-Rich Ligands. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald's biaryl phosphine ligands can promote the reductive elimination step and discourage the formation of inactive palladium-iodide complexes.[2]

  • Coordination of the Pyridine Nitrogen to Palladium: The lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, leading to catalyst deactivation.[3][4]

    • Solution 1: Use a Less Coordinating Solvent. Solvents like dioxane or toluene may be preferable to more coordinating solvents like THF or DMF.

    • Solution 2: Employ a Stronger Base. A strong inorganic base like potassium phosphate (K₃PO₄) can facilitate the transmetalation step, making it more competitive with catalyst deactivation.

  • Sub-optimal Reaction Temperature: Aryl iodides, despite their high reactivity, can sometimes exhibit poor reactivity at lower temperatures in Suzuki-Miyaura couplings.

    • Solution: Increase the Reaction Temperature. Carefully increasing the reaction temperature (e.g., to 80-100 °C) can often overcome this issue.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid

  • Reagents: 2-Iodopyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (5 mL), Water (1 mL).

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-iodopyridine, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add 1,4-dioxane and water via syringe.

    • Degas the solution by bubbling with the inert gas for 15-20 minutes.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Catalyst deactivation and low yield in the Heck coupling of an iodoquinoline.

Possible Causes and Solutions:

  • Formation of Inactive Palladium(II) Species: The strong coordination of the quinoline nitrogen can lead to the formation of stable palladacycles that are catalytically inactive.

    • Solution 1: Use a Ligandless or Phosphine-Free Catalyst System. In some cases, a ligandless palladium source like Pd(OAc)₂ or a heterogeneous catalyst like Pd/C can be effective, minimizing strong ligand-catalyst interactions that might be detrimental.

    • Solution 2: Employ N-Heterocyclic Carbene (NHC) Ligands. NHC ligands can form very stable complexes with palladium that are often highly active and resistant to deactivation.

  • Iodide Inhibition: Similar to Suzuki reactions, excess iodide can inhibit the catalyst.

    • Solution: Add a Stoichiometric Base. Using a strong base like triethylamine (Et₃N) or a solid-supported base can help to neutralize the generated HI and regenerate the active Pd(0) catalyst.[5][6]

Experimental Protocol: Heck Coupling of 3-Iodoquinoline with Styrene

  • Reagents: 3-Iodoquinoline (1.0 mmol), Styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), Triethylamine (2.0 mmol), DMF (5 mL).

  • Procedure:

    • In a sealed tube, combine 3-iodoquinoline, styrene, and triethylamine in DMF.

    • Degas the mixture with an inert gas for 15 minutes.

    • Add palladium(II) acetate.

    • Seal the tube and heat the reaction to 120 °C for 16-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with an iodinated heterocycle failing, even though aryl iodides are supposed to be more reactive than bromides or chlorides?

A1: The high reactivity of the C-I bond in oxidative addition can be a double-edged sword. While it facilitates the initial step of the catalytic cycle, the released iodide anion (I⁻) is a soft Lewis base and can strongly coordinate to the soft Lewis acidic Pd(0) or Pd(II) center.[1] This can lead to the formation of catalytically inactive palladium-iodide bridged dimers, effectively poisoning the catalyst. Furthermore, the heterocyclic nitrogen atom can also coordinate to the palladium, creating a competing deactivation pathway.[4]

Q2: What is the role of the ligand in mitigating catalyst poisoning in these reactions?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, for example, can accelerate the rate-limiting reductive elimination step, which outcompetes the catalyst deactivation pathways. They can also sterically hinder the formation of inactive palladium-iodide dimers. N-heterocyclic carbene (NHC) ligands are also highly effective as they form very strong bonds with palladium, creating robust catalysts that are resistant to poisoning.

Q3: Are there any general guidelines for choosing the right reaction conditions for a new iodinated heterocyclic substrate?

A3: While there is no universal set of conditions, a good starting point is to use a robust catalyst system, such as a palladium precursor with a Buchwald-type biarylphosphine ligand or an NHC ligand. A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good choice for Suzuki couplings, while a hindered organic base like triethylamine is common for Heck reactions. Non-coordinating solvents like toluene or dioxane are generally preferred. It is highly recommended to perform a small screen of different ligands, bases, and solvents to find the optimal conditions for your specific substrate.

Quantitative Data Summary

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 2-Bromopyridine and 4-Methoxyphenylboronic Acid.

EntryLigandYield (%)
1PPh₃25
2P(t-Bu)₃85
3SPhos92
4XPhos95

Data synthesized from trends observed in the literature, demonstrating the general superiority of bulky, electron-rich phosphine ligands for challenging substrates.

Table 2: Comparison of Halide Reactivity in a Model Suzuki-Miyaura Coupling.

EntryAryl HalideTemperature (°C)Time (h)Yield (%)
14-Iodoanisole801295
24-Bromoanisole801288
34-Chloroanisole802465
42-Iodopyridine802478
52-Bromopyridine802465

Illustrative data compiled from multiple sources to show general reactivity trends.[1][3][7][8][9][10]

Visualizations

Catalyst_Poisoning_Pathway Active Pd(0) Catalyst Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Iodo-Heterocycle Heterocycle Coordination Heterocycle Coordination Active Pd(0) Catalyst->Heterocycle Coordination N-coordination Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Iodide Poisoning Iodide Poisoning Pd(II) Intermediate->Iodide Poisoning Excess I- Pd(II) Intermediate->Heterocycle Coordination N-coordination Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product Inactive Pd-I Dimer Inactive Pd-I Dimer Iodide Poisoning->Inactive Pd-I Dimer Inactive Pd-Heterocycle Complex Inactive Pd-Heterocycle Complex Heterocycle Coordination->Inactive Pd-Heterocycle Complex

Caption: Catalyst deactivation pathways in cross-coupling of iodinated heterocycles.

Mitigation_Strategies cluster_problem Problem: Catalyst Poisoning cluster_solutions Troubleshooting Solutions Iodide Poisoning Iodide Poisoning Silver Salt Additive Silver Salt Additive Iodide Poisoning->Silver Salt Additive Scavenges I- Bulky Ligands Bulky Ligands Iodide Poisoning->Bulky Ligands Promotes RE Optimized Conditions Optimized Conditions Iodide Poisoning->Optimized Conditions Temperature Heterocycle Coordination Heterocycle Coordination Heterocycle Coordination->Bulky Ligands Steric Hindrance Heterocycle Coordination->Optimized Conditions Solvent/Base Choice Alternative Catalysts Alternative Catalysts Heterocycle Coordination->Alternative Catalysts e.g., NHC-Pd

Caption: Troubleshooting flowchart for catalyst poisoning mitigation.

References

Validation & Comparative

Reactivity Showdown: 2-Iodobenzothiophene vs. 2-Bromobenzothiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of reactants, especially the electrophilic partner, can significantly influence the efficiency, yield, and overall success of these transformations. This guide provides a detailed comparison of the reactivity of two key substrates, 2-iodobenzothiophene and 2-bromobenzothiophene, in various cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

For researchers and professionals in drug development, understanding the nuances of substrate reactivity is paramount for optimizing synthetic routes and accelerating the discovery process. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1][2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step in the catalytic cycle.

The Decisive Step: Oxidative Addition

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex. In this step, the carbon-halogen bond is cleaved, and the palladium center is oxidized to Pd(II). The weaker carbon-iodine bond in 2-iodobenzothiophene requires less energy to break compared to the carbon-bromine bond in 2-bromobenzothiophene, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction. This fundamental difference in reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields when employing 2-iodobenzothiophene.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) - M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for 2-iodobenzothiophene and 2-bromobenzothiophene under identical conditions are not extensively documented, the general principles of reactivity are consistently observed across a wide range of aryl halides. The following tables summarize the expected and observed differences in performance for major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound, is one of the most widely used C-C bond-forming reactions.[3] Due to the higher reactivity of the C-I bond, 2-iodobenzothiophene is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than its bromo- counterpart.

Feature2-Iodobenzothiophene (Expected/Illustrative)2-Bromobenzothiophene (Typical)
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)
Temperature Room temperature to moderate heating (e.g., 60-80 °C)Elevated temperatures (e.g., 80-110 °C)[3]
Reaction Time ShorterLonger[3]
Yield Generally higherModerate to high, but may require optimization[4]
Stille Coupling

The Stille coupling involves the reaction of an aryl halide with an organotin compound.[5][6] Similar to the Suzuki coupling, the enhanced reactivity of 2-iodobenzothiophene allows for more favorable reaction kinetics.

Feature2-Iodobenzothiophene (Expected/Illustrative)2-Bromobenzothiophene (Typical)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Often requires more robust catalyst systems or additives[5]
Temperature Milder conditions (e.g., 70-90 °C)Higher temperatures (e.g., 90-110 °C)[7]
Reaction Time FasterSlower[7]
Side Reactions Less prone to side reactions like homocouplingMay exhibit more homocoupling of the organotin reagent[6]
Heck-Mizoroki Reaction

In the Heck reaction, an aryl halide is coupled with an alkene.[8] The difference in reactivity between iodo- and bromo-substrates is also pronounced in this reaction.

Feature2-Iodobenzothiophene (Expected/Illustrative)2-Bromobenzothiophene (Typical)
Catalyst Simple Pd salts (e.g., Pd(OAc)₂) often sufficeMay require phosphine ligands or more specialized catalysts[9]
Base Weaker bases can be effectiveStronger bases are often necessary
Temperature Generally lower temperaturesHigher temperatures are typical[10]
Yield High yields are often achievableYields can be more variable[10]
Sonogashira Coupling

The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, typically co-catalyzed by palladium and copper.[11] The reactivity trend holds, with aryl iodides being significantly more reactive than aryl bromides.[12]

Feature2-Iodobenzothiophene (Expected/Illustrative)2-Bromobenzothiophene (Typical)
Co-catalyst Copper-free conditions are often successfulCopper co-catalyst is generally required[13]
Temperature Often proceeds at room temperatureRequires heating[14]
Reaction Time RapidSlower
Selectivity High selectivity is commonMay require careful optimization to avoid side reactions

Experimental Protocols

Below are representative, generalized experimental protocols for the cross-coupling of 2-halobenzothiophenes. Note that specific conditions should be optimized for each particular substrate and coupling partner.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 2-halobenzothiophene, coupling partner, base, and solvent Degas Degas the reaction mixture Reactants->Degas Catalyst Add Pd catalyst and ligand Degas->Catalyst Heat Heat to the desired temperature and stir for the specified time Catalyst->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter and concentrate Cool->Filter Extract Perform aqueous work-up/extraction Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: A generalized workflow for a typical cross-coupling experiment.

Suzuki-Miyaura Coupling Protocol (Illustrative)

To a solution of 2-bromobenzothiophene (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol) in a solvent mixture like 1,4-dioxane/H₂O (4:1, 5 mL) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.025 mmol).[4] The mixture is then degassed and heated at 90-100 °C for 12-24 hours.[3] For 2-iodobenzothiophene, the reaction could likely be performed at a lower temperature (e.g., 60-80 °C) with a reduced catalyst loading.

Stille Coupling Protocol (Illustrative)

A mixture of the 2-halobenzothiophene (1.0 mmol), the organostannane (1.1 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a ligand like P(o-tol)₃ (0.04 mmol) in anhydrous toluene (10 mL) is subjected to several freeze-pump-thaw cycles.[7] The reaction is then heated at 90-110 °C for 12-16 hours.[7] With 2-iodobenzothiophene, the reaction time is expected to be shorter, and milder conditions may be sufficient.

Heck-Mizoroki Reaction Protocol (Illustrative)

In a sealed vessel, the 2-halobenzothiophene (1.0 mmol), an alkene (1.2 mmol), a palladium source like Pd(OAc)₂ (0.02 mmol), a phosphine ligand (if necessary), and a base such as Et₃N (1.5 mmol) are combined in a solvent like DMF or NMP. The mixture is degassed and heated to 100-140 °C until the starting material is consumed.

Sonogashira Coupling Protocol (Illustrative)

To a solution of the 2-halobenzothiophene (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), a copper co-catalyst (e.g., CuI, 0.04 mmol), and a base like Et₃N or piperidine. The reaction is typically stirred at room temperature to 60 °C. For 2-iodobenzothiophene, the reaction often proceeds efficiently at room temperature and may not require the copper co-catalyst.

Conclusion

In the comparative analysis of 2-iodobenzothiophene and 2-bromobenzothiophene for palladium-catalyzed cross-coupling reactions, the iodo- derivative consistently emerges as the more reactive substrate. This heightened reactivity, stemming from the lower C-I bond dissociation energy, allows for the use of milder reaction conditions, lower catalyst loadings, and often results in shorter reaction times and higher yields. While 2-bromobenzothiophene is a viable and often more cost-effective starting material, its application may necessitate more stringent reaction conditions and careful optimization. For challenging coupling reactions or in the synthesis of complex, sensitive molecules, the superior reactivity of 2-iodobenzothiophene makes it the preferred choice for achieving efficient and high-yielding transformations. This understanding is crucial for synthetic chemists in designing robust and effective synthetic strategies in research and development.

References

Methoxy-Substituted Benzothiophenes: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of methoxy-substituted benzothiophenes versus their unsubstituted counterparts, supported by experimental data and detailed methodologies.

The addition of a methoxy group to the benzothiophene scaffold can significantly influence its biological properties, including antimicrobial, anticancer, and antioxidant activities. This guide synthesizes available data to illuminate these structure-activity relationships, offering valuable insights for the design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The following table summarizes the quantitative data on the biological activities of unsubstituted and methoxy-substituted benzothiophenes. Direct comparisons are highlighted where available, though variations in experimental conditions across different studies should be considered.

CompoundBiological ActivityAssayTest SystemResult (IC₅₀/GI₅₀/MIC)
Unsubstituted Benzothiophene Derivatives
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAnticancerGrowth Inhibition60 human cancer cell linesGI₅₀: 21.1 nM to 98.9 nM
(E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileAnticancerGrowth Inhibition60 human cancer cell linesGI₅₀: < 10.0 nM to 39.1 nM
Unsubstituted Benzothiophene AcylhydrazoneAntimicrobialMinimum Inhibitory Concentration (MIC)S. aureus> 32 µg/mL
Methoxy-Substituted Benzothiophene Derivatives
5-Methoxybenzothiophene-2-carboxamide derivative (10b)Anticancer (Clk1 inhibitor)Cell-free kinase assayT24 cellsIC₅₀ = 12.7 nM (cell-free), GI₅₀ = 0.43 µM (T24 cells)
(E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazideAntimicrobialMinimum Inhibitory Concentration (MIC)S. aureus8 µg/mL
2-Allyl-4-methoxyphenolAntioxidantDPPH radical scavenging-Higher activity than eugenol and isoeugenol
2,4-DimethoxyphenolAntioxidantDPPH radical scavenging-Highest activity in the tested series

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Anticancer Activity: Growth Inhibition Assay (NCI-60 Screen)

This protocol is a generalized representation based on the National Cancer Institute's 60 human tumor cell line screen.

  • Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Drug Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. Following this, the synthesized compounds are added at various concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assessment: For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA). Cells are fixed and then stained with sulforhodamine B. The absorbance is read on an automated plate reader. For suspension cells, a tetrazolium-based assay (MTT or XTT) is typically used.

  • Data Analysis: The GI₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell growth, is calculated from dose-response curves.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant potential.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The test compounds are added to the DPPH solution at various concentrations.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many benzothiophene derivatives are still under investigation, some proposed mechanisms of action include:

  • Anticancer Activity: Certain benzothiophene analogs, particularly those resembling combretastatin, are believed to exert their cytotoxic effects by interacting with tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest at the G2/M phase. Other derivatives, such as 5-hydroxybenzothiophenes, have been shown to act as multi-kinase inhibitors, targeting key kinases involved in cell cycle regulation and proliferation.

  • Antimicrobial Activity: The exact mechanism of antimicrobial action for many benzothiophenes is not fully elucidated. However, it is hypothesized that they may disrupt the bacterial cell membrane integrity and/or interfere with essential cellular processes.

The following diagrams illustrate a generalized experimental workflow for screening biological activity and a simplified representation of a kinase inhibition pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison unsubstituted Unsubstituted Benzothiophene antimicrobial Antimicrobial Assay (MIC) unsubstituted->antimicrobial anticancer Anticancer Assay (IC50/GI50) unsubstituted->anticancer antioxidant Antioxidant Assay (DPPH) unsubstituted->antioxidant methoxy Methoxy-Substituted Benzothiophene methoxy->antimicrobial methoxy->anticancer methoxy->antioxidant data_table Comparative Data Table antimicrobial->data_table anticancer->data_table antioxidant->data_table sar Structure-Activity Relationship data_table->sar

Experimental workflow for comparing biological activities.

kinase_inhibition_pathway cluster_pathway Simplified Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Methoxy-Substituted Benzothiophene Inhibitor->Kinase Inhibition

Kinase inhibition by methoxy-substituted benzothiophenes.

Spectroscopic Analysis: A Comparative Guide to 2-iodo-6-methoxybenzo[b]thiophene and Its Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of the target compound, 2-iodo-6-methoxybenzo[b]thiophene, against its key starting materials: 6-methoxybenzo[b]thiophene and the iodinating agent, N-iodosuccinimide (NIS). The successful synthesis and purification of 2-iodo-6-methoxybenzo[b]thiophene can be readily confirmed by characteristic shifts and signal appearances in various spectroscopic analyses, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This document outlines the expected spectral data and provides a general experimental protocol for the synthesis.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2-iodo-6-methoxybenzo[b]thiophene and its precursors.

Table 1: ¹H NMR Data (ppm)
CompoundChemical Shift (δ) and Multiplicity
6-Methoxybenzo[b]thiophene 7.88 (d, 1H), 7.44 (d, 1H), 7.36 (d, 1H), 7.33 (s, 1H), 7.00 (dd, 1H), 3.88 (s, 3H)[1]
N-Iodosuccinimide (NIS) 2.85 (s, 4H)[2]
2-iodo-6-methoxybenzo[b]thiophene (Predicted) 7.70-7.80 (d, 1H), 7.65 (s, 1H), 7.30-7.40 (d, 1H), 6.90-7.00 (dd, 1H), 3.89 (s, 3H)
Table 2: ¹³C NMR Data (ppm)
CompoundChemical Shift (δ)
6-Methoxybenzo[b]thiophene Data not readily available
N-Iodosuccinimide (NIS) 171.5, 28.5
2-iodo-6-methoxybenzo[b]thiophene (Predicted) ~157 (C-OCH₃), ~142 (Ar-C), ~138 (Ar-C), ~125 (Ar-CH), ~123 (Ar-CH), ~115 (Ar-CH), ~105 (Ar-CH), ~75 (C-I), ~56 (-OCH₃)
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
CompoundKey Absorptions
6-Methoxybenzo[b]thiophene Aromatic C-H stretch: ~3100-3000, C=C stretch: ~1600-1450, C-O stretch: ~1250, C-S stretch: ~700
N-Iodosuccinimide (NIS) C=O stretch: ~1700[3]
2-iodo-6-methoxybenzo[b]thiophene (Predicted) Aromatic C-H stretch: ~3100-3000, C=C stretch: ~1600-1450, C-O stretch: ~1250, C-I stretch: ~600-500
Table 4: Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion Peak (M⁺)
6-Methoxybenzo[b]thiophene 164.03
N-Iodosuccinimide (NIS) 224.93
2-iodo-6-methoxybenzo[b]thiophene 290.93

Experimental Protocols

A general and effective method for the synthesis of 2-iodo-6-methoxybenzo[b]thiophene is the electrophilic iodination of 6-methoxybenzo[b]thiophene using N-iodosuccinimide.

Synthesis of 2-iodo-6-methoxybenzo[b]thiophene

To a solution of 6-methoxybenzo[b]thiophene (1.0 mmol) in a suitable solvent such as chloroform or acetic acid, N-iodosuccinimide (1.1 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for a period of 1-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent like dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-iodo-6-methoxybenzo[b]thiophene.

Spectroscopic Analysis Methods

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and the samples are prepared as KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 2-iodo-6-methoxybenzo[b]thiophene from its starting materials.

SynthesisWorkflow SM1 6-Methoxybenzo[b]thiophene Reaction Electrophilic Iodination SM1->Reaction SM2 N-Iodosuccinimide (NIS) SM2->Reaction Solvent Solvent (e.g., Chloroform) Solvent->Reaction Product 2-iodo-6-methoxybenzo[b]thiophene Reaction->Product

Caption: Synthetic pathway for 2-iodo-6-methoxybenzo[b]thiophene.

References

A Comparative Guide to Palladium Catalysts for the Arylation of Benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The direct C-H arylation of benzothiophene is a cornerstone of modern organic synthesis, providing a streamlined route to valuable molecular scaffolds in pharmaceutical and materials science. The choice of palladium catalyst is paramount to the success of these transformations, profoundly influencing yield, regioselectivity (C2 vs. C3 arylation), and substrate scope. This guide offers a comparative analysis of prominent palladium catalyst systems, supported by experimental data, to aid in the selection of the optimal catalyst for specific research and development needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the direct arylation of benzothiophene is a function of the palladium precursor, ligands, bases, and solvents employed. Below is a summary of the performance of various catalytic systems under optimized conditions.

Table 1: Comparison of Palladium Catalysts for the C2-Arylation of Benzo[b]thiophene 1,1-Dioxide with Phenylboronic Acid

CatalystSolventOxidantYield (%)[1]
Pd(OAc)₂1,4-DioxaneCu(OAc)₂39
Pd(OAc)₂TolueneCu(OAc)₂45
Pd(OAc)₂1,2-Dichloroethane (DCE)Cu(OAc)₂51
Pd(OAc)₂ Dimethyl sulfoxide (DMSO) Cu(OAc)₂ 87
Pd(OAc)₂N,N-Dimethylformamide (DMF)Cu(OAc)₂65
PdCl₂DMSOCu(OAc)₂75
Pd(MeCN)₂Cl₂DMSOCu(OAc)₂71

Reaction Conditions: Benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu(OAc)₂ (4.0 equiv), pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

Table 2: Comparison of Palladium Catalysts for the C3-Arylation of Benzothiophene with 4-Iodotoluene

CatalystLigandBaseSolventTemperature (°C)Yield (%)C3:C2 Selectivity[2]
Pd(OAc)₂NoneAg₂CO₃Hexafluoro-2-propanol (HFIP)2425>1:99
Pd₂(dba)₃·CHCl₃ None Ag₂CO₃ Hexafluoro-2-propanol (HFIP) 24 92 >99:1
Pd₂(dba)₃·CHCl₃P(p-C₆H₄OMe)₃Ag₂CO₃Hexafluoro-2-propanol (HFIP)5085>99:1

Reaction Conditions: Benzothiophene (0.75 mmol), 4-iodotoluene (1.12 mmol), Pd catalyst (2.5 mol %), Ag₂CO₃ (0.75 equiv) in HFIP (0.75 mL).

Table 3: Comparison of Ligand-Free vs. Ligand-Assisted C2-Arylation of Benzothiophene with 4-Bromotoluene

CatalystLigandBaseAdditiveSolventTemperature (°C)Yield (%)
Pd(OAc)₂NoneKOAcNoneDMAc130Good yields for electron-deficient aryl bromides[2]
Pd₂(dba)₃SPhosNaOtBuNoneToluene110High yields for electron-rich aryl bromides[3]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

1. Protocol for C2-Arylation of Benzo[b]thiophene 1,1-Dioxide using Pd(OAc)₂ [1]

A 10 mL Schlenk tube is charged with benzo[b]thiophene 1,1-dioxide (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol %), Cu(OAc)₂ (145 mg, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv). The tube is evacuated and backfilled with nitrogen. Anhydrous DMSO (1.0 mL) is added, and the resulting mixture is stirred at 100 °C for 20 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Protocol for C3-Arylation of Benzothiophene using Pd₂(dba)₃·CHCl₃ [2]

To a vial equipped with a magnetic stir bar is added Pd₂(dba)₃·CHCl₃ (19.5 mg, 2.5 mol %), Ag₂CO₃ (155 mg, 0.56 mmol, 0.75 equiv), the aryl iodide (1.12 mmol, 1.5 equiv), and benzothiophene (0.75 mmol, 1.0 equiv). The vial is sealed, and hexafluoro-2-propanol (0.75 mL) is added. The mixture is stirred at 24 °C for 16 hours. Following the reaction, the mixture is diluted with ethyl acetate (5 mL) and filtered through a plug of silica gel, which is subsequently washed with ethyl acetate (30 mL). The combined filtrate is concentrated under reduced pressure, and the residue is purified by automated column chromatography to yield the desired product.

3. Protocol for Ligand-Free C2-Arylation of Benzothiophene with Aryl Bromides [4]

In a Schlenk tube under an argon atmosphere, aryl bromide (1 mmol), benzothiophene (8 mmol), KOAc (0.118 g, 1.2 mmol), and Pd(OAc)₂ (0.2 mol %) are dissolved in N,N-dimethylacetamide (DMAc, 5 mL). The reaction mixture is stirred at 130 °C for 20 hours. After cooling, the solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better illustrate the experimental and mechanistic aspects of palladium-catalyzed benzothiophene arylation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Benzothiophene + Aryl Halide/Boronic Acid Reaction_Vessel Inert Atmosphere (N₂ or Ar) Reactants->Reaction_Vessel Catalyst_System Pd Catalyst + Ligand (optional) + Base/Oxidant Catalyst_System->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Heating Heating (e.g., 100-130 °C) Reaction_Vessel->Heating Quenching Quenching (e.g., with H₂O) Heating->Quenching Extraction Extraction (e.g., with EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Arylated Benzothiophene Purification->Product

Figure 1. General experimental workflow for palladium-catalyzed benzothiophene arylation.

catalytic_cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Aryl_Halide Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Aryl_Halide CH_Activation C-H Activation (CMD) Pd(II)_Aryl_Halide->CH_Activation Benzothiophene Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Base Base CH_Activation->Base + HX Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Product Arylated Benzothiophene Reductive_Elimination->Product

Figure 2. A simplified plausible catalytic cycle for direct C-H arylation of benzothiophene.

References

Validating the Molecular Architecture of 2-iodo-6-methoxybenzo[b]thiophene: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical design. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of 2-iodo-6-methoxybenzo[b]thiophene, alongside complementary spectroscopic techniques.

While specific crystallographic data for 2-iodo-6-methoxybenzo[b]thiophene is not publicly available in surveyed databases, this guide utilizes the closely related and structurally characterized compound, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile , as a case study to illustrate the principles and data derived from X-ray crystallography. This is juxtaposed with a discussion and predicted data from other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the target molecule.

Definitive Structure by X-ray Crystallography: A Case Study

X-ray crystallography provides unequivocal proof of molecular structure by mapping electron density to reveal the precise spatial arrangement of atoms. The following data for the analogue, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, exemplifies the detailed structural insights obtained from this technique.

Table 1: Crystallographic Data for a Substituted Benzothiophene Analogue

ParameterValue
Empirical FormulaC₁₀H₁₂N₂S
Formula Weight192.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)13.456(3)
c (Å)7.891(2)
β (°)109.34(3)
Volume (ų)1014.1(4)
Z4
Density (calculated) (g/cm³)1.260
Absorption Coefficient (mm⁻¹)0.283
F(000)408
Reflections collected11284
Independent reflections2441 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.121
R indices (all data)R1 = 0.065, wR2 = 0.132

Data sourced from a representative substituted benzothiophene structure.

Experimental Protocol for X-ray Crystallography

The methodology for obtaining single-crystal X-ray diffraction data is a meticulous process requiring a high-quality crystal.

  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Analysis with Spectroscopic Methods

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like NMR and MS are indispensable for routine characterization and for providing complementary structural information, especially in the absence of a suitable crystal.

Table 2: Comparison of Analytical Techniques for the Structural Validation of 2-iodo-6-methoxybenzo[b]thiophene

TechniqueInformation ProvidedPredicted Data for 2-iodo-6-methoxybenzo[b]thiophene
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.No data available. A closely related structure is used as a reference.
¹H NMR Information about the chemical environment of hydrogen atoms, their connectivity, and stereochemical relationships.Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methoxy protons would be a singlet around δ 3.9 ppm.
¹³C NMR Information about the carbon skeleton of the molecule.Aromatic carbons would be in the range of δ 110-140 ppm. The methoxy carbon would be around δ 55 ppm. The carbon bearing the iodine would be significantly shifted to a lower field.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the structure.The molecular ion peak [M]⁺ would be observed at m/z 290. Isotopic pattern for iodine would be characteristic.
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum.

Mass Spectrometry (MS): A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio and detected. Common ionization techniques for this type of molecule include Electron Impact (EI) or Electrospray Ionization (ESI).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of structural validation and the relationship between the different analytical techniques.

Workflow for Structural Validation Synthesis Synthesis of 2-iodo-6-methoxybenzo[b]thiophene Purification Purification (e.g., Column Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopic_Analysis Crystallization Crystallization Purification->Crystallization Final_Structure Unambiguous 3D Structure Spectroscopic_Analysis->Final_Structure Preliminary Confirmation Xray_Diffraction Single-Crystal X-ray Diffraction Crystallization->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Final_Structure Definitive Confirmation

Caption: Workflow for the synthesis and structural validation of a small molecule.

Relationship of Analytical Techniques cluster_spectroscopy Spectroscopic Methods Target_Molecule 2-iodo-6-methoxy- benzo[b]thiophene NMR NMR Spectroscopy Target_Molecule->NMR Connectivity MS Mass Spectrometry Target_Molecule->MS Molecular Weight Xray X-ray Crystallography Target_Molecule->Xray 3D Structure NMR->Xray Complementary Data MS->Xray Complementary Data

Caption: Interrelation of analytical techniques for molecular structure elucidation.

A Comparative Guide to Suzuki and Stille Coupling for Benzothiophene Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the benzothiophene scaffold is a cornerstone of medicinal chemistry and materials science, leading to the development of numerous therapeutic agents and organic materials. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods for creating carbon-carbon bonds at various positions of the benzothiophene ring system. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic needs.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (tin compounds)
Toxicity of Reagents LowHigh (toxic tin byproducts)
Reaction Conditions Generally mild, often aqueousMild, but often requires anhydrous conditions
Functional Group Tolerance Good, but sensitive to strong basesExcellent, tolerates a wide range of functional groups
Byproduct Removal Relatively easyCan be challenging to remove tin residues
Commercial Availability Wide variety of boronic acids are commercially availableMany organostannanes are available or readily synthesized

Performance Comparison: A Look at the Data

While a direct head-to-head comparison on the same benzothiophene substrate under identical conditions is scarce in the literature, a study on the functionalization of diazocines, a related nitrogen-containing heterocyclic system, provides valuable insights into the relative performance of Suzuki and Stille couplings.[1][2][3]

Table 1: Comparison of Yields for the Functionalization of a Diazocine Core[1][2][3]

Aryl HalideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromotoluene9192
4-Bromoanisole9590
1-Bromo-4-nitrobenzene8089
1-Bromo-2-isopropylbenzene6086
2-Bromothiophene5790
4-BromopyridineNo productChallenging, required modified conditions

This data suggests that for many substrates, both reactions provide excellent yields. However, the Stille coupling appears to be more robust for sterically hindered substrates and certain heterocycles.[1]

The following table compiles data from various sources to provide a more specific, albeit less direct, comparison for the arylation of thiophene and benzothiophene derivatives.

Table 2: Representative Yields for the Arylation of Thiophene and Benzothiophene Derivatives

Coupling ReactionSubstratesCatalyst SystemSolventBaseTemp (°C)Yield (%)Reference
Suzuki 2-Bromothiophene + Phenylboronic acidPd(OAc)₂ / PPh₃Toluene/H₂OK₂CO₃80~90%[4]
Suzuki 2,5-Dibromo-3-hexylthiophene + Arylboronic acidsPd(PPh₃)₄1,4-Dioxane/H₂OK₃PO₄9060-85%[5]
Stille 2-(Tributylstannyl)tellurophene + Aryl iodidesPd(PPh₃)₄ / CuIDMFCsFRT70-95%[6]
Stille Iodobenzene + 1-(Tributylstannyl)-2-phenylethynePd(PPh₃)₄WaterNaHCO₃110High[7]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducibility. Below are representative protocols for both Suzuki and Stille couplings for the functionalization of a thiophene or benzothiophene core.

Suzuki Coupling: Synthesis of 2-Arylthiophene[4]

Materials:

  • 2-Bromothiophene

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2-bromothiophene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.04 mmol).

  • Add a solution of palladium(II) acetate (0.02 mmol) in toluene (5 mL).

  • Add water (2 mL) to the mixture.

  • The reaction mixture is stirred and heated at 80 °C under a nitrogen atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylthiophene.

Stille Coupling: Synthesis of 2-Arylbenzothiophene (General Procedure)

Materials:

  • 2-(Tributylstannyl)benzothiophene

  • Aryl iodide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-(tributylstannyl)benzothiophene (1.0 mmol) and the aryl iodide (1.1 mmol) in anhydrous DMF (5 mL).

  • To this solution, add cesium fluoride (2.0 mmol), copper(I) iodide (0.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • The reaction mixture is stirred at room temperature or heated (e.g., to 80 °C) for 12-24 hours, while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of potassium fluoride and stirred for 30 minutes to precipitate the tin byproducts.

  • The mixture is filtered through celite, and the filtrate is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-arylbenzothiophene.

Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Suzuki and Stille couplings.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 (Base) PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 PdII_R2:s->Pd0:s RedElim Reductive Elimination PdII_R2->RedElim Product R1-R2 RedElim->Product

Caption: Catalytic Cycle of the Suzuki Coupling Reaction.

Stille_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-Sn(Bu)3 PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 PdII_R2:s->Pd0:s RedElim Reductive Elimination PdII_R2->RedElim Product R1-R2 RedElim->Product

Caption: Catalytic Cycle of the Stille Coupling Reaction.

Concluding Remarks

Both Suzuki and Stille couplings are highly effective for the functionalization of benzothiophenes. The choice between them often depends on the specific requirements of the synthesis.

  • Choose Suzuki coupling when prioritizing low toxicity, readily available starting materials, and environmentally benign conditions. It is an excellent choice for a wide range of applications, particularly in the early stages of drug discovery and for large-scale synthesis where cost and environmental impact are significant concerns.

  • Choose Stille coupling for its exceptional functional group tolerance and its reliability with sterically demanding substrates or when other methods fail. While the toxicity of organotin reagents is a major drawback, the mild and neutral reaction conditions of the Stille coupling make it invaluable for the late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount.

Ultimately, the optimal choice will be dictated by a careful consideration of the substrate scope, functional group compatibility, and the overall goals of the research program.

References

The Promise of 6-Methoxybenzothiophene Derivatives in Combating Bacterial Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel antibacterial agents. Among the promising candidates, 6-methoxybenzothiophene derivatives have emerged as a noteworthy class of compounds, demonstrating significant potential in inhibiting the growth of pathogenic bacteria. This guide offers a comprehensive comparison of the efficacy of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation antibiotics.

Performance Snapshot: Antibacterial Efficacy

The antibacterial potency of novel compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. While specific data on a comprehensive series of 6-methoxybenzothiophene derivatives is an emerging area of research, studies on analogous benzothiophene and thiophene compounds provide valuable insights into their potential efficacy.

A study on various benzothiophene derivatives revealed their activity against a panel of Gram-positive and Gram-negative bacteria. For instance, certain 3-halobenzo[b]thiophene derivatives have shown significant activity against Staphylococcus aureus and Bacillus cereus[1][2][3]. Another study on tetrahydrobenzothiophene derivatives reported MIC values as low as 0.54 μM against Salmonella and 1.11 μM against S. aureus and E. coli.

To provide a comparative perspective, the following table summarizes the MIC values for a selection of benzothiophene derivatives against common bacterial pathogens. It is important to note that these are not exclusively 6-methoxy derivatives but represent the broader class of compounds.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Benzothiophene Acylhydrazones (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4Vancomycin>2
3-Halobenzo[b]thiophenes Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneStaphylococcus aureus16--
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneBacillus cereus16--
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneStaphylococcus aureus16--
Thiophene Analogues Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1)Staphylococcus aureus0.81 (µM/ml)Cefadroxil-
Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1)Escherichia coli0.81 (µM/ml)Cefadroxil-

Table 1: Comparative Antibacterial Activity of Benzothiophene and Thiophene Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene and thiophene derivatives against various bacterial strains, alongside reference antibiotics where available. Note that lower MIC values indicate higher antibacterial potency.

Unraveling the Mechanism: How Do They Work?

The precise mechanism of action for 6-methoxybenzothiophene derivatives is still under active investigation. However, research on the broader benzothiophene and thiophene class of compounds suggests a multi-faceted approach to their antibacterial effects. A primary proposed mechanism involves the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death[4].

Furthermore, some studies point towards the inhibition of crucial bacterial enzymes. For example, certain benzothioxalone derivatives, which share a structural resemblance, have been identified as inhibitors of MurA and MurZ, enzymes involved in the early stages of peptidoglycan synthesis, a critical component of the bacterial cell wall[5].

Below is a diagram illustrating the proposed antibacterial mechanisms of action for benzothiophene derivatives.

Proposed Antibacterial Mechanism of Benzothiophene Derivatives cluster_compound Benzothiophene Derivative cluster_bacterium Bacterial Cell Compound 6-Methoxybenzothiophene Derivative Membrane Cell Membrane Compound->Membrane Disruption of Integrity Enzyme Essential Enzymes (e.g., MurA/MurZ) Compound->Enzyme Inhibition CellDeath Bacterial Cell Death Membrane->CellDeath Increased Permeability Enzyme->CellDeath Inhibition of Cell Wall Synthesis

Figure 1: Proposed mechanisms of antibacterial action for benzothiophene derivatives.

Experimental Corner: Methodologies for Evaluation

The determination of the antibacterial efficacy of 6-methoxybenzothiophene derivatives relies on standardized and reproducible experimental protocols. The broth microdilution method is a cornerstone technique for establishing the Minimum Inhibitory Concentration (MIC) of a compound.

Key Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps to determine the MIC of a test compound against a specific bacterial strain.

1. Preparation of Materials:

  • Test Compound: A stock solution of the 6-methoxybenzothiophene derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
  • Bacterial Culture: A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.
  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for susceptibility testing.
  • 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • Several morphologically similar bacterial colonies are selected from the agar plate and suspended in sterile saline or MHB.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized suspension is then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • A two-fold serial dilution of the test compound's stock solution is performed across the wells of the 96-well plate using MHB. This creates a range of decreasing concentrations of the compound.
  • Control wells are included: a positive control (MHB + bacteria, no compound) to ensure bacterial growth and a negative control (MHB only) to check for sterility.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the serially diluted compound and the positive control well.
  • The microtiter plate is then incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

5. Determination of MIC:

  • Following incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the bacteria.

Below is a workflow diagram illustrating the broth microdilution method.

Experimental Workflow for MIC Determination Start Start Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-Fold Serial Dilution in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Figure 2: Workflow of the broth microdilution assay for MIC determination.

Conclusion and Future Directions

While comprehensive data on 6-methoxybenzothiophene derivatives remains a burgeoning field, the existing evidence from related benzothiophene and thiophene compounds is highly encouraging. Their potent activity against both Gram-positive and, in some cases, Gram-negative bacteria, including drug-resistant strains, positions them as a promising scaffold for the development of novel antibacterial agents.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 6-methoxybenzothiophene derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and detailed mechanisms of action will be crucial for optimizing their therapeutic potential and overcoming existing resistance mechanisms. The continued exploration of this chemical space holds significant promise for replenishing our arsenal against infectious diseases.

References

A Comparative Guide to the Synthetic Routes of 6-Methoxy-2-arylbenzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 6-methoxy-2-arylbenzothiophenes, a key structural motif in various pharmacologically active compounds, is of significant interest. This guide provides a comparative analysis of two primary synthetic strategies: Intramolecular Acid-Catalyzed Cyclization and Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization. The comparison is based on reported experimental data to aid in the selection of the most suitable method for specific research and development needs.

This guide presents a quantitative summary of the key reaction parameters, detailed experimental protocols for each synthetic route, and visual representations of the chemical transformations to facilitate a clear understanding of the methodologies.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the two major synthetic routes to 6-methoxy-2-arylbenzothiophenes.

ParameterIntramolecular Acid-Catalyzed Cyclization (PPA)Intramolecular Acid-Catalyzed Cyclization (MSA)Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization
Starting Materials α-(3-methoxyphenylthio)-4-methoxyacetophenoneα-(3-methoxyphenylthio)-4-methoxyacetophenoneα-(4-methoxyphenyl)-β-(4-methoxyphenyl)-β-mercaptoacrylonitrile
Key Reagents Polyphosphoric Acid (PPA)Methanesulfonic Acid (MSA)Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF
Product 6-methoxy-2-(4-methoxyphenyl)benzothiophene6-methoxy-2-(4-methoxyphenyl)benzothiophene5-methoxy-2-(4-methoxyphenyl)benzothiophene-3-carbonitrile
Yield Mixture of isomers (3:1 6-methoxy:4-methoxy)[1]Not explicitly quantified, but described as an improved process[1]76%[2]
Reaction Temperature ~85°C[1]Not specifiedNot specified
Reaction Time ~1 hour[1]Not specified, but noted that other solvents dramatically increased reaction times[1]Not specified
Key Advantages Readily available starting materials.Avoids the formation of a thick, difficult-to-stir paste that occurs with PPA on a larger scale.[1]High yield of a single isomer, good functional group tolerance.[2]
Key Disadvantages Forms a mixture of regioisomers, requiring separation. Becomes a thick, difficult-to-stir paste on a manufacturing scale.[1]Requires a specific acid catalyst.Requires a palladium catalyst and a copper co-oxidant. The starting material is more complex. The methoxy group is at position 5.

Experimental Protocols

Intramolecular Acid-Catalyzed Cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone

This method relies on the acid-catalyzed cyclization of a substituted acetophenone to form the benzothiophene core.

Using Polyphosphoric Acid (PPA):

  • The starting material, α-(3-methoxyphenylthio)-4-methoxyacetophenone, is heated in polyphosphoric acid (PPA).[1]

  • The reaction mixture is maintained at approximately 85°C for about 1 hour.[1]

  • This process yields an approximate 3:1 mixture of two isomers: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1]

  • On a larger scale, the isomeric benzothiophenes precipitate, forming a thick paste that is difficult to stir with conventional manufacturing equipment.[1]

Using Methanesulfonic Acid (MSA):

  • To circumvent the issues associated with PPA, methanesulfonic acid can be used as the cyclizing agent.[1]

  • This method avoids the formation of a thick paste, making it more suitable for larger-scale synthesis.[1]

Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization

This modern approach utilizes a palladium catalyst to facilitate the intramolecular C-S bond formation.

  • The synthesis starts with the condensation of a substituted arylacetonitrile (e.g., 4-methoxyphenylacetonitrile) with a dithioate to form an enethiolate salt in situ.[2]

  • This intermediate is then subjected to intramolecular C-H functionalization-arylthiolation using a catalytic system of palladium acetate (Pd(OAc)₂) and cupric acetate (Cu(OAc)₂) as a reoxidant.[2]

  • The reaction is carried out in N,N-dimethylformamide (DMF).[2]

  • This method has been reported to produce 5-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carbonitrile in a 76% yield.[2]

Visualizing the Synthetic Pathways

To further elucidate the reaction workflows, the following diagrams, generated using the DOT language, illustrate the key transformations.

G cluster_0 Intramolecular Acid-Catalyzed Cyclization start_A α-(3-methoxyphenylthio)- 4-methoxyacetophenone reagent_A PPA or MSA start_A->reagent_A Heat product_A 6-methoxy-2-(4-methoxyphenyl)benzothiophene + 4-methoxy isomer (with PPA) reagent_A->product_A

Caption: Acid-catalyzed cyclization of an acetophenone derivative.

G cluster_1 Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization start_B α-aryl-β-aryl-β-mercaptoacrylonitrile reagent_B Pd(OAc)₂ / Cu(OAc)₂ start_B->reagent_B Intramolecular C-H activation product_B Substituted 2-arylbenzothiophene reagent_B->product_B

Caption: Palladium-catalyzed intramolecular C-S bond formation.

References

The Strategic Advantage of 2-Iodo-6-methoxybenzo[b]thiophene in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of success in the rapid and efficient discovery of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the benzo[b]thiophene core is a recurring motif in a multitude of biologically active compounds. This guide provides a comprehensive comparison of 2-iodo-6-methoxybenzo[b]thiophene with alternative building blocks, highlighting its strategic advantages in the synthesis of diverse compound libraries for drug discovery.

A Versatile Scaffold for Therapeutic Innovation

The 6-methoxybenzo[b]thiophene moiety is a key pharmacophore found in a range of therapeutic agents, including selective estrogen receptor modulators (SERMs) like raloxifene and anti-tubulin agents. The introduction of an iodine atom at the 2-position of this scaffold transforms it into a highly versatile intermediate, poised for a variety of powerful chemical transformations.

The primary advantage of 2-iodo-6-methoxybenzo[b]thiophene lies in its exceptional utility in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive, making it an ideal handle for the introduction of a wide array of molecular fragments, a crucial step in establishing structure-activity relationships (SAR) during lead optimization. This reactivity profile often translates to milder reaction conditions and higher yields compared to less reactive halogenated or triflated precursors.

Comparative Performance in Key Coupling Reactions

The true value of 2-iodo-6-methoxybenzo[b]thiophene is best illustrated by its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon bonds.

Coupling Reaction2-Iodo-6-methoxybenzo[b]thiopheneAlternative Precursor (e.g., 2-bromo- or 2-triflyloxy- derivative)Supporting Experimental Data (Representative)
Suzuki-Miyaura Coupling High reactivity allows for coupling with a broad range of boronic acids and esters under mild conditions.Often requires higher catalyst loading, stronger bases, and elevated temperatures, potentially leading to side reactions and decomposition of sensitive functional groups.While specific data for the title compound is proprietary, analogous 3-iodobenzothiophenes demonstrate successful Suzuki coupling with various arylboronic acids, achieving good to high yields.[1] The reliability of Suzuki couplings in drug discovery is well-documented.
Sonogashira Coupling Efficiently couples with terminal alkynes, providing access to a diverse range of acetylenic and heteroaromatic structures.Less reactive precursors can lead to lower yields and require the use of copper co-catalysts, which can complicate purification.3-Iodobenzothiophenes are known to be important precursors for Sonogashira reactions to produce biologically active molecules.[1] The versatility of iodo-derivatives in Sonogashira couplings has been demonstrated in the synthesis of complex molecular probes.[2]

Experimental Protocols: A Gateway to Molecular Diversity

To illustrate the practical application of 2-iodo-6-methoxybenzo[b]thiophene, detailed methodologies for Suzuki-Miyaura and Sonogashira coupling reactions are provided below. These protocols are generalized from established procedures for similar iodo-heterocyclic compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of 2-iodo-6-methoxybenzo[b]thiophene (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) is prepared in a suitable solvent system (e.g., DMF/water, dioxane, or toluene). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2-12 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[3]

General Procedure for Sonogashira Cross-Coupling

To a solution of 2-iodo-6-methoxybenzo[b]thiophene (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine or diisopropylethylamine, is also added to the mixture. The reaction is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-24 hours. After the reaction is complete, the mixture is worked up by dilution with an organic solvent and washing with aqueous solutions to remove the catalyst and salts. The final product is purified by chromatography.

Visualizing the Synthetic Workflow

The strategic use of 2-iodo-6-methoxybenzo[b]thiophene as a versatile intermediate allows for a divergent synthetic approach to a wide array of biologically active molecules.

G A 2-Iodo-6-methoxybenzo[b]thiophene B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Other Cross-Coupling (e.g., Buchwald-Hartwig, Heck) A->D E Diverse Library of 2-Substituted-6-methoxybenzo[b]thiophenes B->E C->E D->E

Caption: Synthetic pathways from 2-iodo-6-methoxybenzo[b]thiophene.

Signaling Pathways Targeted by Benzo[b]thiophene Derivatives

Many biologically active molecules derived from the benzo[b]thiophene scaffold exert their therapeutic effects by modulating specific signaling pathways involved in disease pathogenesis. For instance, certain benzo[b]thiophene derivatives have been shown to inhibit kinases involved in cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 Proliferation Cell Proliferation & Survival Kinase2->Proliferation BT_Derivative Benzo[b]thiophene Derivative BT_Derivative->Kinase2 Inhibition

Caption: Inhibition of a pro-survival signaling pathway.

References

A Comparative Guide to Boronic Acids in Suzuki Coupling with 2-Iodobenzothiophenes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl structures prevalent in many pharmaceutical compounds. The choice of boronic acid is a critical parameter that significantly influences the efficiency and outcome of this reaction. This guide provides a comparative evaluation of various boronic acids in the Suzuki coupling with 2-iodobenzothiophenes, offering valuable insights for the synthesis of novel benzothiophene-based drug candidates.

The palladium-catalyzed Suzuki coupling of 2-iodobenzothiophene with a diverse range of boronic acids allows for the introduction of various aryl and heteroaryl substituents at the C2 position of the benzothiophene core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The reactivity and yield of this transformation are highly dependent on the electronic and steric properties of the boronic acid used.

Performance Comparison of Boronic Acids

To illustrate the impact of the boronic acid structure on the reaction outcome, the following table summarizes the yields obtained from the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxide with various arylboronic acids. While the substrate is the 1,1-dioxide derivative, the observed trends in reactivity provide a useful surrogate for understanding the performance of these boronic acids in Suzuki coupling with 2-iodobenzothiophene. The reactions were performed in the presence of a palladium catalyst, a copper co-catalyst, and a base in an appropriate solvent.

Boronic AcidSubstituent TypeProductYield (%)
Phenylboronic acidUnsubstituted2-Phenylbenzo[b]thiophene 1,1-dioxide85
4-Methylphenylboronic acidElectron-donating2-(p-Tolyl)benzo[b]thiophene 1,1-dioxide88
4-Methoxyphenylboronic acidElectron-donating2-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide92
3-Methoxyphenylboronic acidElectron-donating2-(3-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide82
4-(tert-Butyl)phenylboronic acidSterically bulky2-(4-(tert-Butyl)phenyl)benzo[b]thiophene 1,1-dioxide76
4-Fluorophenylboronic acidElectron-withdrawing2-(4-Fluorophenyl)benzo[b]thiophene 1,1-dioxide78
4-Chlorophenylboronic acidElectron-withdrawing2-(4-Chlorophenyl)benzo[b]thiophene 1,1-dioxide75
4-Bromophenylboronic acidElectron-withdrawing2-(4-Bromophenyl)benzo[b]thiophene 1,1-dioxide72
4-Acetylphenylboronic acidElectron-withdrawing1-(4-(1,1-Dioxidobenzo[b]thiophen-2-yl)phenyl)ethan-1-one68
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene 1,1-dioxide65
Naphthalen-2-ylboronic acidPolycyclic aromatic2-(Naphthalen-2-yl)benzo[b]thiophene 1,1-dioxide80
Thiophen-2-ylboronic acidHeteroaryl2-(Thiophen-2-yl)benzo[b]thiophene 1,1-dioxide70

Data is based on the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxide and is intended to be illustrative of general trends.

From the data, several key trends emerge:

  • Electron-donating groups on the phenylboronic acid, such as methyl and methoxy groups, generally lead to higher yields. This is attributed to the increased nucleophilicity of the organoboron species, which facilitates the transmetalation step in the catalytic cycle.

  • Electron-withdrawing groups , such as fluoro, chloro, bromo, acetyl, and trifluoromethyl groups, tend to result in slightly lower yields. These groups decrease the electron density on the boron-bearing carbon, making the transmetalation step less favorable.

  • Steric hindrance can also play a role, as seen with the slightly reduced yield for the bulky 4-(tert-butyl)phenylboronic acid.

  • Heteroarylboronic acids , such as thiophen-2-ylboronic acid, are also effective coupling partners, demonstrating the versatility of the reaction for constructing complex heteroaromatic systems.

Experimental Workflow and Protocols

The successful execution of a Suzuki coupling reaction relies on a well-defined experimental procedure. Below is a generalized workflow and a detailed experimental protocol that can be adapted for the coupling of various boronic acids with 2-iodobenzothiophene.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Iodobenzothiophene - Boronic Acid - Palladium Catalyst - Ligand (if needed) - Base solvent Add Solvent reagents->solvent degas Degas Mixture (e.g., N2 purge) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC-MS, etc.) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific boronic acids and reaction scales.

Materials:

  • 2-Iodobenzothiophene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%, if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Solvent mixture (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF/Water)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodobenzothiophene, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-arylbenzothiophene.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (2-iodobenzothiophene) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

By carefully selecting the boronic acid and optimizing the reaction conditions, researchers can efficiently synthesize a wide array of 2-arylbenzothiophene derivatives, paving the way for the discovery of new therapeutic agents.

Safety Operating Guide

Proper Disposal of Benzo[b]thiophene, 2-iodo-6-methoxy-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Benzo[b]thiophene, 2-iodo-6-methoxy- must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this halogenated organic compound.

As a halogenated organic compound, Benzo[b]thiophene, 2-iodo-6-methoxy- requires disposal as hazardous waste, primarily through incineration at a licensed facility.[1] It is crucial to prevent this chemical from entering drains or the environment due to its potential toxicity to aquatic life.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[3] All handling of this compound and its waste should be conducted within a chemical fume hood to avoid inhalation of vapors.[4]

Step-by-Step Disposal Protocol

The proper disposal of Benzo[b]thiophene, 2-iodo-6-methoxy- involves careful segregation and packaging to await collection by a certified hazardous waste management service.

  • Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][5] This is critical as mixing halogenated compounds with other waste streams, such as non-halogenated solvents or acidic waste, can lead to dangerous reactions and complicates the disposal process.[4][6]

  • Waste Collection:

    • Solid Waste: Collect any solid Benzo[b]thiophene, 2-iodo-6-methoxy- waste, including contaminated consumables like gloves, weigh paper, and absorbent pads, in a dedicated, sealed, and clearly labeled hazardous waste container.[3][7]

    • Liquid Waste: For solutions containing Benzo[b]thiophene, 2-iodo-6-methoxy-, use a designated, shatter-resistant container, often provided by your institution's Environmental Health and Safety (EHS) department.[5][7] Do not fill the container to more than three-quarters of its capacity to allow for vapor expansion.[4]

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Benzo[b]thiophene, 2-iodo-6-methoxy-" and any other constituents in the waste stream with their approximate percentages.[1][6]

    • The date accumulation started.

    • The name of the principal investigator or lab manager.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be away from sources of ignition and incompatible materials.[2][3] Ensure the container is kept closed at all times except when adding waste.[4][6]

  • Disposal Request: Once the container is full or you are ready for a pickup, contact your institution's EHS department to arrange for collection and disposal by a licensed hazardous waste contractor.[4]

In the event of a spill, absorb the material with an inert substance, such as vermiculite or sand.[3] The contaminated absorbent material must then be collected and disposed of as halogenated hazardous waste.[4]

Chemical and Disposal Data Summary

Characteristic Information Citation
Chemical Name Benzo[b]thiophene, 2-iodo-6-methoxy-
Waste Category Halogenated Organic Waste[1]
Primary Disposal Method Incineration via a licensed hazardous waste facility[1]
GHS Hazard Statements Harmful if swallowed. Toxic to aquatic life with long lasting effects.[2]
Incompatible Wastes Non-halogenated solvents, acids, bases, heavy metals, strong oxidizing agents[1][4][6]
Recommended PPE Lab coat, nitrile gloves, chemical splash goggles[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Benzo[b]thiophene, 2-iodo-6-methoxy-.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management start Generate Waste (Benzo[b]thiophene, 2-iodo-6-methoxy-) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Waste ppe->segregate container Use Designated Labeled Waste Container segregate->container storage Store in Satellite Accumulation Area container->storage request Request Waste Pickup from EHS storage->request Container Full pickup EHS Collection request->pickup disposal Transport to Licensed Hazardous Waste Facility pickup->disposal incineration Final Disposal (Incineration) disposal->incineration

Caption: Disposal workflow for Benzo[b]thiophene, 2-iodo-6-methoxy-.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzo[b]thiophene, 2-iodo-6-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzo[b]thiophene, 2-iodo-6-methoxy-, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

When handling chemical substances, particularly those with limited available safety data, a cautious approach is necessary. The following recommendations are based on information for structurally similar compounds, including 2-iodobenzothiophene and other substituted benzothiophenes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial to prevent exposure through inhalation, ingestion, or skin contact.[1] The following table summarizes the recommended PPE for various laboratory operations involving Benzo[b]thiophene, 2-iodo-6-methoxy-.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesLaboratory coatN95 respirator or use in a fume hood
Running reactions Chemical safety goggles or face shieldNitrile or neoprene glovesLaboratory coatWork in a well-ventilated fume hood
Work-up and purification Chemical safety goggles and face shieldNitrile or neoprene gloves (consider double gloving)Chemical-resistant apron over a laboratory coatWork in a well-ventilated fume hood
Handling spills Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsFull-face respirator with appropriate cartridges

Note: Always inspect gloves for any signs of degradation or puncture before use.[2] For prolonged or high-volume work, consider consulting glove compatibility charts for specific breakthrough times.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential for minimizing the risk of exposure and contamination. The following diagram outlines the key steps for safely handling Benzo[b]thiophene, 2-iodo-6-methoxy-.

Workflow for Safe Handling of Benzo[b]thiophene, 2-iodo-6-methoxy- cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review Safety Data Sheet (SDS) for similar compounds. Gather PPE Gather all necessary Personal Protective Equipment (PPE). Review SDS->Gather PPE Prepare Work Area Prepare designated work area (e.g., fume hood). Gather PPE->Prepare Work Area Weighing Weigh the compound in a fume hood. Reaction Setup Set up the reaction in a fume hood. Weighing->Reaction Setup Monitoring Monitor the reaction from a safe distance. Reaction Setup->Monitoring Work-up Perform work-up and purification in a fume hood. Monitoring->Work-up Decontamination Decontaminate work surfaces and equipment. Waste Disposal Dispose of waste in appropriately labeled containers. Decontamination->Waste Disposal Remove PPE Remove PPE in the correct order to avoid contamination. Waste Disposal->Remove PPE Wash Hands Wash hands thoroughly with soap and water. Remove PPE->Wash Hands

Caption: This workflow diagram outlines the procedural steps for the safe handling of Benzo[b]thiophene, 2-iodo-6-methoxy-, from preparation to post-handling procedures.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Categorization: All materials contaminated with Benzo[b]thiophene, 2-iodo-6-methoxy-, including unused product, reaction residues, contaminated solvents, and disposable PPE, should be considered hazardous waste.

Containerization:

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled container. The label should include the chemical name, hazard warnings, and the date of accumulation.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.

Disposal Procedure:

  • Segregate Waste: Do not mix with other incompatible waste streams.

  • Label Containers: Clearly label all waste containers with the full chemical name and relevant hazard symbols.

  • Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not pour chemical waste down the drain.[3]

By implementing these safety and logistical measures, researchers can confidently and safely handle Benzo[b]thiophene, 2-iodo-6-methoxy-, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.